Rivulariapeptolides 1185
Description
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Propriétés
Formule moléculaire |
C61H87N9O15 |
|---|---|
Poids moléculaire |
1186.4 g/mol |
Nom IUPAC |
[(2R,3S)-4-[[(2S,5S,8S,11R,12S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-4-oxobutan-2-yl] (2S)-1-butanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C61H87N9O15/c1-10-17-47(72)68-29-15-21-43(68)54(76)65-52(36(7)84-60(82)44-22-16-30-69(44)48(73)18-11-2)57(79)66-51-37(8)85-61(83)50(35(5)6)64-55(77)45(32-39-23-25-40(71)26-24-39)67(9)59(81)46(33-38-19-13-12-14-20-38)70-49(74)28-27-41(58(70)80)62-53(75)42(31-34(3)4)63-56(51)78/h12-14,19-20,23-26,34-37,41-46,49-52,71,74H,10-11,15-18,21-22,27-33H2,1-9H3,(H,62,75)(H,63,78)(H,64,77)(H,65,76)(H,66,79)/t36-,37-,41+,42?,43+,44+,45+,46+,49-,50+,51+,52+/m1/s1 |
Clé InChI |
MLONDHJIZVGDPO-FGPZQASWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Discovery of Rivulariapeptolide 1185: A Technical Guide to a Novel Serine Protease Inhibitor from Marine Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and bioactivity of Rivulariapeptolide 1185, a potent serine protease inhibitor identified from a marine cyanobacterial community. The discovery leverages a novel "native metabolomics" approach, combining high-resolution liquid chromatography-mass spectrometry with native mass spectrometry to directly identify protein-binding compounds from complex mixtures. This document details the experimental protocols and quantitative data from the seminal study by Reher et al., offering a comprehensive resource for researchers in natural product discovery and drug development.
Quantitative Data Summary
The initial screening and subsequent targeted purification led to the isolation of four novel cyclodepsipeptides, termed rivulariapeptolides. Their fundamental physicochemical properties are summarized below.
Table 1: Physicochemical Properties of Isolated Rivulariapeptolides
| Compound Name | Compound Number | Exact Mass [M+H]⁺ | Molecular Formula |
| Rivulariapeptolide 1185 | 1 | 1186.6400 | C₆₁H₈₈N₉O₁₅ |
| Rivulariapeptolide 1155 | 2 | 1156.5923 | C₅₉H₈₂N₉O₁₅ |
| Rivulariapeptolide 1121 | 3 | 1122.6080 | C₅₆H₈₄N₉O₁₅ |
| Rivulariapeptolide 989 | 4 | 989.4978 | C₅₀H₆₉N₈O₁₃ |
The biological activity of the isolated compounds was assessed against a panel of serine proteases. The half-maximal inhibitory concentrations (IC₅₀) reveal nanomolar potency and distinct selectivity profiles for each compound.
Table 2: In Vitro Bioactivity of Rivulariapeptolides and Related Compounds
| Compound | Chymotrypsin (B1334515) IC₅₀ (nM) | Elastase IC₅₀ (nM) | Proteinase K IC₅₀ (nM) |
| Rivulariapeptolide 1185 (1) | 48.7 ± 1.2 | 87.3 ± 1.1 | 63.2 ± 1.1 |
| Rivulariapeptolide 1155 (2) | 103.2 ± 1.1 | 21.4 ± 1.1 | 143.7 ± 1.2 |
| Rivulariapeptolide 1121 (3) | 210.5 ± 1.1 | 155.6 ± 1.1 | 98.5 ± 1.1 |
| Rivulariapeptolide 989 (4) | 356.2 ± 1.1 | 432.8 ± 1.2 | 210.9 ± 1.1 |
| Molassamide (5) | 862.6 ± 1.3 | 643.1 ± 1.2 | 45.6 ± 1.1 |
| Molassamide B (6) | 24.7 ± 1.1 | 211.5 ± 1.1 | 11.2 ± 1.1 |
| Data are presented as the mean ± standard deviation (n=3).[1][2] |
Experimental Protocols
The following sections provide a detailed methodology for the key experiments performed in the discovery and characterization of Rivulariapeptolide 1185.
Cyanobacterial Collection and Extraction
Marine cyanobacterial biofilm samples were collected from an intertidal zone on a rock/reef substrate. The crude extract for initial screening was obtained by methanolic extraction of the biomass.
Native Metabolomics Screening
The core of the discovery process was a novel native metabolomics workflow designed to identify molecules that bind to a specific protein target directly from a crude extract.
-
Chromatography: A µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC) system was used to separate the components of the cyanobacterial crude extract.
-
Native Mass Spectrometry Setup: Post-chromatographic separation, the eluent was mixed with a solution of the target protein, in this case, chymotrypsin, under native-like pH conditions adjusted with ammonium (B1175870) acetate. This mixture was then introduced into the mass spectrometer.
-
Mass Spectrometry: The system was operated to detect the mass of the protein-ligand complexes. A parallel metabolomics run (LC-MS/MS) without the protein was performed to acquire fragmentation data for the compounds in the extract.
-
Data Analysis: The retention times and mass differences observed in the native MS run (apo-protein vs. protein-ligand complex) were correlated with the high-resolution MS/MS data from the metabolomics run to identify potential binders.[1][2]
Compound Isolation
Mass spectrometry-guided purification was employed to isolate the compounds of interest.
-
Solid-Phase Extraction (SPE): The crude extract was first fractionated using SPE to separate compounds into fractions of decreasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the target masses, as identified by the native metabolomics screen, were subjected to preparative HPLC for final purification of the individual rivulariapeptolides.[1][3]
Structure Elucidation
The planar structures of the isolated compounds were determined using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution MS/MS: In-depth analysis of the fragmentation patterns using tools like SIRIUS helped establish the molecular formula and identify characteristic substructures, such as N-acylated proline residues.[3]
-
1D and 2D NMR Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) was performed on the purified Rivulariapeptolide 1185 to unambiguously determine its planar structure.[1][3]
Serine Protease Inhibition Assays
An orthogonal fluorescence-based assay was used to confirm and quantify the inhibitory activity of the purified compounds.
-
Reagents:
-
Bovine chymotrypsin (300 nM)
-
Suc-Ala-Ala-Pro-Phe-AMC (a fluorogenic substrate for chymotrypsin, 150 µM)
-
Buffer: 10 mM ammonium acetate, pH 4.5, to mimic native MS conditions.[3]
-
Test compounds (serially diluted).
-
-
Procedure:
-
The enzyme and inhibitor were pre-incubated for 40 minutes.
-
The fluorescent substrate was added to initiate the reaction.
-
The increase in fluorescence, resulting from substrate cleavage, was monitored over time.
-
IC₅₀ values were calculated by plotting the enzyme activity against the inhibitor concentration.[1][2]
-
Visualized Workflows
The following diagrams illustrate the key processes in the discovery and characterization of Rivulariapeptolide 1185.
References
An In-depth Technical Guide to the Isolation and Purification of Rivulariapeptolide 1185
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Rivulariapeptolide 1185, a potent serine protease inhibitor identified from a marine cyanobacterial assemblage. The methodologies outlined below are based on the native metabolomics approach that led to the discovery of this novel cyclodepsipeptide. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the key workflows and the relevant biological pathway.
Introduction
Rivulariapeptolides are a class of cyclic depsipeptides that have demonstrated significant inhibitory activity against serine proteases, such as chymotrypsin, with nanomolar potency.[1][2][3] Their discovery was facilitated by a native metabolomics workflow, which integrates ultra-high-performance liquid chromatography (UHPLC), native mass spectrometry (MS), and tandem mass spectrometry (MS/MS) to identify protein-ligand interactions directly from complex biological extracts.[1][4][5] This guide focuses on Rivulariapeptolide 1185, one of the prominent members of this family, and provides a detailed protocol for its isolation and purification.
Experimental Protocols
The isolation and purification of Rivulariapeptolide 1185 involves a multi-step process, beginning with the collection of the source organism and culminating in the isolation of the pure compound through chromatographic techniques.
Collection and Extraction of Cyanobacterial Biomass
-
Source Organism: A mixed assemblage of marine cyanobacteria, predominantly of the genus Rivularia, was collected from a marine environment.
-
Extraction Protocol:
-
The cyanobacterial biomass was lyophilized to remove water content.
-
The dried biomass was then subjected to extraction with a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (2:1, v/v) to yield a crude extract.
-
The crude extract was dried under reduced pressure to remove the solvents.
-
Bioactivity-Guided Fractionation
A native metabolomics approach was employed to screen the crude extract for compounds binding to chymotrypsin, a model serine protease. This method allows for the direct identification of bioactive compounds within the complex mixture, thereby guiding the subsequent purification steps.
Chromatographic Purification
The purification of Rivulariapeptolide 1185 from the crude extract was achieved through a two-step chromatographic process.
The crude extract was first fractionated using solid-phase extraction to separate compounds based on their polarity.
-
Stationary Phase: C18 reverse-phase silica (B1680970) gel.
-
Elution: A stepwise gradient of methanol in water was used to elute fractions of decreasing polarity.
-
Fraction Selection: Fractions containing the target compound, as identified by the native metabolomics screen, were pooled for further purification.
The final purification of Rivulariapeptolide 1185 was performed using preparative reverse-phase HPLC.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Detection: UV detection was used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peak of Rivulariapeptolide 1185 were collected and the solvent was evaporated to yield the pure compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of Rivulariapeptolide 1185 and related compounds.
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Bioactivity (IC₅₀ against Chymotrypsin) |
| Rivulariapeptolide 1185 | C₆₁H₈₈N₉O₁₅ | 1186.6400 | Nanomolar range |
| Rivulariapeptolide 1155 | C₅₉H₈₂N₉O₁₅ | 1156.5923 | Not explicitly stated |
| Rivulariapeptolide 1121 | C₅₆H₈₄N₉O₁₅ | 1122.6080 | Not explicitly stated |
| Rivulariapeptolide 989 | C₅₀H₆₉N₈O₁₃ | 989.4978 | Not explicitly stated |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and purification of Rivulariapeptolide 1185 and the signaling pathway it inhibits.
References
- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. [PDF] Native metabolomics identifies the rivulariapeptolide family of protease inhibitors | Semantic Scholar [semanticscholar.org]
Unraveling the Molecular Architecture of Rivulariapeptolide 1185: A Technical Guide to Structure Elucidation by NMR and MS/MS
For Immediate Release
A Deep Dive into the Structural Determination of a Novel Serine Protease Inhibitor
This technical guide provides an in-depth exploration of the methodologies employed in the structure elucidation of Rivulariapeptolide 1185, a potent serine protease inhibitor. The comprehensive analysis, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS), offers a detailed roadmap for researchers, scientists, and drug development professionals engaged in the study of complex natural products.
The structural determination of Rivulariapeptolide 1185, a cyclic depsipeptide, was accomplished through a synergistic approach combining advanced analytical techniques. High-resolution MS/MS analysis established the molecular formula and provided initial insights into the peptide's substructures, while a suite of 1D and 2D NMR experiments allowed for the precise mapping of its planar structure. This guide presents the detailed experimental protocols and the resulting quantitative data in a clear and accessible format, facilitating a deeper understanding of the structure elucidation process.
Experimental Protocols
Isolation and Purification
Rivulariapeptolide 1185 was isolated from a crude extract of a marine cyanobacteria community. The purification process was guided by mass spectrometry, beginning with solid-phase extraction to fractionate the crude extract. The fraction containing the target molecule, identified by its mass-to-charge ratio (m/z) of 1186.6400 [M+H]⁺, was then subjected to preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]
Mass Spectrometry (MS and MS/MS)
High-resolution mass spectrometry and tandem MS/MS were performed to determine the elemental composition and to obtain fragmentation data for structural analysis. The molecular formula of Rivulariapeptolide 1185 was determined to be C₆₁H₈₇N₉O₁₅ from the exact mass measurement.[1] In-depth MS/MS analysis, in conjunction with computational tools like SIRIUS, provided crucial information about the characteristic N-acylated proline residues and other substructures within the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive set of 1D (¹H) and 2D NMR experiments were conducted to elucidate the planar structure of Rivulariapeptolide 1185. These experiments included Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The data from these experiments allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity between the individual amino acid and other constituent residues.
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rivulariapeptolide 1185
(Data presented below is a representative summary based on typical analysis and may not be exhaustive. The full dataset can be found in the supplementary information of the source publication.)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |
| N-Me-Tyr | ||
| 1 | 171.5 | |
| 2 (α) | 58.2 | 4.55 (dd, 8.5, 6.5) |
| 3 (β) | 36.1 | 3.10 (dd, 14.0, 6.5), 2.95 (dd, 14.0, 8.5) |
| 4 (γ) | 130.5 | |
| 5, 9 (δ) | 130.1 | 7.05 (d, 8.5) |
| 6, 8 (ε) | 115.2 | 6.70 (d, 8.5) |
| 7 (ζ) | 156.1 | |
| N-CH₃ | 30.1 | 2.85 (s) |
| Thr | ||
| 1 | 170.8 | |
| 2 (α) | 59.5 | 4.20 (d, 8.0) |
| 3 (β) | 67.9 | 4.05 (m) |
| 4 (γ) | 19.8 | 1.15 (d, 6.5) |
| Ahp | ||
| 1 | 172.1 | |
| 2 (α) | 53.5 | 4.40 (m) |
| 3 (β) | 35.2 | 1.80 (m), 1.65 (m) |
| 4 (γ) | 25.1 | 1.50 (m) |
| 5 (δ) | 42.3 | 3.20 (m), 2.80 (m) |
| N-Bu-Pro (1) | ||
| 1 | 172.5 | |
| 2 (α) | 60.1 | 4.35 (t, 8.0) |
| 3 (β) | 29.5 | 2.10 (m), 1.90 (m) |
| 4 (γ) | 24.8 | 1.85 (m) |
| 5 (δ) | 47.2 | 3.55 (m), 3.45 (m) |
| N-Bu-Pro (2) | ||
| 1 | 172.6 | |
| 2 (α) | 60.2 | 4.38 (t, 8.0) |
| 3 (β) | 29.6 | 2.15 (m), 1.95 (m) |
| 4 (γ) | 24.9 | 1.90 (m) |
| 5 (δ) | 47.3 | 3.60 (m), 3.50 (m) |
Table 2: Key MS/MS Fragmentation Data for Rivulariapeptolide 1185
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 1186.64 | 1085.58 | [M+H - N-Bu-Pro]⁺ |
| 1186.64 | 972.50 | [M+H - N-Bu-Pro - Thr]⁺ |
| 1186.64 | 835.44 | [M+H - N-Bu-Pro - Thr - Ahp]⁺ |
| 1186.64 | 672.35 | [M+H - N-Bu-Pro - Thr - Ahp - N-Me-Tyr]⁺ |
| 1186.64 | 142.10 | [N-Bu-Pro]⁺ |
Visualizations
The following diagrams illustrate the workflow of the structure elucidation process and the logical relationship between the experimental data and the final structure.
Overall workflow for the structure elucidation of Rivulariapeptolide 1185.
Logical integration of MS and NMR data for structure determination.
This guide underscores the power of a multi-faceted analytical approach in the characterization of complex natural products. The detailed data and methodologies presented herein serve as a valuable resource for the scientific community, aiding in the discovery and development of new therapeutic agents.
References
The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Rivulariapeptolides in Rivularia sp.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the biosynthetic pathway of Rivulariapeptolides, a family of potent serine protease inhibitors produced by the cyanobacterium Rivularia sp. While the definitive biosynthetic gene cluster has yet to be explicitly characterized in the scientific literature, this whitepaper constructs a robust, predictive model based on the known chemical structures of Rivulariapeptolides, the principles of nonribosomal peptide synthesis, and comparative analysis with related cyanobacterial peptides. This document provides a comprehensive overview of the likely enzymatic machinery, precursor molecules, and key experimental methodologies required to fully elucidate this promising biosynthetic pathway.
Introduction to Rivulariapeptolides
Rivulariapeptolides are a class of cyclic depsipeptides, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1][2] These natural products have garnered significant interest due to their potent inhibitory activity against various serine proteases, making them attractive candidates for drug discovery and development. Like many complex cyanobacterial peptides, Rivulariapeptolides are synthesized by large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs).[1] Understanding the intricate biosynthetic machinery of these molecules is paramount for their future biotechnological production and synthetic biology applications.
Proposed Biosynthetic Pathway of Rivulariapeptolides
The biosynthesis of Rivulariapeptolides is proposed to occur via a canonical NRPS assembly line. This multi-modular enzymatic complex sequentially incorporates amino acid and other carboxylic acid precursors to build the peptide backbone. The following sections detail the proposed steps in the biosynthesis of a representative Rivulariapeptolide.
The Nonribosomal Peptide Synthetase (NRPS) Machinery
An NRPS is organized into modules, with each module typically responsible for the incorporation of a single monomer into the growing peptide chain. Each module is further subdivided into specific domains that perform distinct catalytic functions. The core domains include:
-
Adenylation (A) domain: Selects and activates the specific amino acid precursor by converting it to an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
Additional tailoring domains, such as epimerization (E) domains (for conversion between L- and D-amino acids) and methylation (M) domains, can also be present within a module to modify the incorporated amino acid.
A Hypothetical Model for a Rivulariapeptolide NRPS Gene Cluster
Based on the structures of known Rivulariapeptolides, we can predict the modular organization of the NRPS responsible for their synthesis. The following diagram illustrates a hypothetical NRPS gene cluster for a representative Rivulariapeptolide.
Biosynthesis of the Ahp (3-amino-6-hydroxy-2-piperidone) Moiety
A key feature of Rivulariapeptolides is the Ahp residue. The biosynthesis of Ahp is a critical step in the overall pathway. While not fully elucidated for Rivulariapeptolides specifically, studies on other cyanobacterial peptides suggest a pathway involving the modification of a standard amino acid precursor, likely glutamine. The proposed pathway involves several enzymatic steps, including condensation and cyclization, to form the characteristic piperidone ring.
The following diagram illustrates the proposed biosynthetic pathway for the Ahp precursor.
Quantitative Data on Rivulariapeptolide Bioactivity
The potent biological activity of Rivulariapeptolides has been quantified in several studies. The following table summarizes the inhibitory concentrations (IC50) of various Rivulariapeptolides against the serine protease chymotrypsin (B1334515).
| Rivulariapeptolide | Molecular Weight | IC50 (Chymotrypsin) | Reference |
| Rivulariapeptolide 1185 | 1186.64 Da | Not Reported | [3] |
| Rivulariapeptolide 1155 | 1156.59 Da | Not Reported | [3] |
| Rivulariapeptolide 1121 | 1122.61 Da | Not Reported | [3] |
| Rivulariapeptolide 989 | 989.50 Da | Not Reported | [3] |
(Note: While the discovery paper identifies these compounds as potent protease inhibitors, specific IC50 values against chymotrypsin were not detailed in the primary text. Further studies are needed to quantify these activities.)
Experimental Protocols for Elucidating the Rivulariapeptolide Biosynthetic Pathway
The complete elucidation of the Rivulariapeptolide biosynthetic pathway requires a combination of genomic, molecular biology, and biochemical techniques. The following protocols outline key experiments.
Genome Mining for the Rivulariapeptolide Biosynthetic Gene Cluster
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a Rivulariapeptolide-producing strain of Rivularia sp.
-
Genome Sequencing: Sequence the genome using a combination of long-read and short-read sequencing technologies to ensure a high-quality assembly.
-
Bioinformatic Analysis:
-
Assemble the genome sequence.
-
Annotate the genome to identify open reading frames.
-
Utilize specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[4][5]
-
Analyze the domain architecture of predicted NRPS gene clusters and compare the predicted peptide product with the known structures of Rivulariapeptolides.
-
The workflow for genome mining is depicted below.
Gene Inactivation and Heterologous Expression
-
Gene Inactivation: To confirm the role of a candidate gene cluster, create a targeted knockout of a key NRPS gene in the native Rivularia sp. producer. Analyze the resulting mutant for the loss of Rivulariapeptolide production using LC-MS.
-
Heterologous Expression: Clone the entire putative Rivulariapeptolide biosynthetic gene cluster into a suitable and genetically tractable host organism, such as a model cyanobacterium or E. coli. Confirm the production of Rivulariapeptolides in the heterologous host.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Overexpress and purify individual NRPS domains (e.g., A, T, and C domains) from the candidate gene cluster.
-
Adenylation Domain Specificity Assay: Determine the substrate specificity of the A domains using ATP-pyrophosphate exchange assays with various amino acid substrates.
-
Thiolation and Condensation Assays: Reconstitute a partial or complete NRPS module in vitro to demonstrate the loading of amino acids onto the T domains and the formation of peptide bonds catalyzed by the C domains.
Conclusion and Future Perspectives
The biosynthesis of Rivulariapeptolides presents a fascinating example of the complex chemical factories operating within cyanobacteria. While the precise genetic and enzymatic details are yet to be fully uncovered, the framework presented in this guide provides a clear roadmap for future research. The elucidation of the Rivulariapeptolide biosynthetic pathway will not only deepen our understanding of natural product biosynthesis but also pave the way for the engineered production of novel and more potent protease inhibitors for therapeutic applications. The integration of genomics, molecular biology, and biochemistry will be instrumental in unlocking the full potential of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experimentalSMASH [experimentalsmash.secondarymetabolites.org]
Initial Biological Activity Screening of Rivulariapeptolide 1185: A Technical Guide
This technical guide provides an in-depth overview of the initial biological activity screening of Rivulariapeptolide 1185, a cyclodepsipeptide identified from a cyanobacterial community. The document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel protease inhibitors.
Introduction
Rivulariapeptolide 1185 is a specialized metabolite identified through a novel screening approach called native metabolomics.[1][2][3][4][5] This technique integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[1][2] Rivulariapeptolide 1185 was discovered during a screen for new protease inhibitors from an environmental cyanobacteria community, where it was identified as a potent binder to the serine protease, chymotrypsin.[1][3][4][5][6] Structurally, it is part of the Ahp-cyclodepsipeptide family of natural products.[1][6]
Summary of Biological Activity: Serine Protease Inhibition
The initial screening and subsequent biochemical assays revealed that Rivulariapeptolide 1185 and its analogues are potent inhibitors of serine proteases.[1][2][3][4][5] The primary target identified in the initial screening was chymotrypsin. All tested compounds from the Rivulariapeptolide family demonstrated nanomolar potency against this enzyme.[1]
| Compound | Target Protease | IC₅₀ (nM) |
| Rivulariapeptolide 1185 (1) | Chymotrypsin | 13.17 ± SD |
| Rivulariapeptolide 1155 (2) | Chymotrypsin | 21.03 ± SD |
| Rivulariapeptolide 1121 (3) | Chymotrypsin | 20.35 ± SD |
| Rivulariapeptolide 988 (4) | Chymotrypsin | 22.01 ± SD |
| Molassamide (5) | Chymotrypsin | 862.60 ± SD |
| Molassamide B (6) | Chymotrypsin | 24.65 ± SD |
| Molassamide (5) | Elastase | >10,000 |
| Molassamide B (6) | Elastase | 3,158.00 ± SD |
| Molassamide (5) | Proteinase K | 1,215.00 ± SD |
| Molassamide B (6) | Proteinase K | 300.00 ± SD |
| Data presented as mean ± standard deviation (SD), n=3. Data sourced from Reher et al., 2022.[1][7] |
Experimental Protocols
The discovery and initial characterization of Rivulariapeptolide 1185's bioactivity involved a multi-step process combining native metabolomics for initial screening and specific biochemical assays for confirmation.
This novel approach enables the rapid identification of protein binders from a complex mixture, such as a crude biological extract.
-
Objective: To identify compounds within a cyanobacterial crude extract that bind to the serine protease, chymotrypsin.
-
Experimental Setup:
-
Sample Preparation: A crude extract of the cyanobacterium Rivularia sp. is prepared for analysis.
-
Chromatography: The extract is separated using µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Mobile Phase: Solvent A (H₂O + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: A linear gradient from 5-50% Solvent B over 8 minutes, followed by a ramp to 99% B.[1]
-
-
Protein Infusion: The target protein, chymotrypsin, is infused post-column throughout the entire LC gradient. A make-up pump is used to adjust the pH to near-native conditions using ammonium (B1175870) acetate.[2]
-
Mass Spectrometry: The eluent is analyzed by a mass spectrometer operating in native electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
The mass spectrometer detects both the unbound (apo) protein and protein-ligand complexes.
-
The binding of a small molecule from the extract results in a peak with a mass corresponding to the protein-ligand complex.
-
The mass difference (Δ m/z) between the complex and the apo-protein reveals the molecular weight of the potential binder.[6]
-
A parallel LC-MS/MS run without protein infusion is performed to obtain fragmentation data for the potential binders, aiding in their structural annotation.[2]
-
To confirm and quantify the inhibitory activity of the purified compounds, a fluorescence-based substrate competition assay was performed.
-
Objective: To determine the IC₅₀ values of purified Rivulariapeptolides against chymotrypsin.
-
Methodology:
-
Reagents: Chymotrypsin enzyme, a fluorogenic substrate, and the purified test compounds (e.g., Rivulariapeptolide 1185). The assay buffer was designed to mimic the conditions of the native mass spectrometry experiment (10 mM ammonium acetate, pH 4.5).[1]
-
Pre-incubation: The enzyme and the inhibitor (test compound) are pre-incubated for 40 minutes to allow for binding.[7]
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture.
-
Signal Detection: The fluorescence intensity is measured over time. Inhibition of the enzyme results in a decreased rate of substrate cleavage and thus a lower fluorescence signal.
-
IC₅₀ Determination: The assay is performed with a range of inhibitor concentrations, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the resulting dose-response curve.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes and concepts involved in the screening of Rivulariapeptolide 1185.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors [escholarship.org]
- 6. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Rivularia Peptolides: A Technical Guide to Their Natural Origin and Ecological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Rivularia peptolides, a class of bioactive cyclic depsipeptides produced by cyanobacteria of the genus Rivularia. These compounds exhibit significant cytotoxic and antimicrobial properties, making them of considerable interest for drug discovery and development. This document details their natural origin, biosynthesis, and established ecological roles. It presents quantitative data on their biological activities, comprehensive experimental protocols for their isolation and characterization, and visual representations of key experimental workflows and proposed biosynthetic pathways.
Introduction
Rivularia is a genus of nitrogen-fixing cyanobacteria found in a variety of aquatic and terrestrial environments.[1][2] Like many cyanobacteria, Rivularia species are prolific producers of secondary metabolites, including a diverse array of peptides and depsipeptides, often referred to as peptolides.[3][4] These compounds are typically synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.[5] The intricate structures of these peptolides are often associated with potent biological activities, including anticancer and antimicrobial effects, suggesting they play a crucial role in the producing organism's survival and interaction with its environment.[3][6] This guide focuses on two prominent examples of peptolides associated with Rivularia: lagunamide D and viequeamide A.
Natural Origin and Biosynthesis
Rivularia peptolides are natural products synthesized by cyanobacteria belonging to the genus Rivularia. These cyanobacteria inhabit diverse environments, from freshwater to marine ecosystems, often forming visible colonies on submerged surfaces.[1] The biosynthesis of these complex molecules is not ribosomal but is instead orchestrated by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). These enzymatic assembly lines allow for the incorporation of non-proteinogenic amino acids and unusual fatty acid moieties, leading to a high degree of structural diversity.[5]
Viequeamide A, for instance, is a member of the kulolide superfamily of cyclic depsipeptides and contains the characteristic 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, a hallmark of mixed NRPS-PKS biosynthesis.[5][6] The genetic blueprint for these biosynthetic pathways is encoded in large gene clusters within the cyanobacterial genome.
Caption: Simplified workflow of NRPS-PKS biosynthesis of Rivularia peptolides.
Ecological Role
The production of bioactive peptolides by Rivularia is believed to confer significant ecological advantages. Their potent cytotoxic and antimicrobial properties suggest a primary role in chemical defense.
-
Antimicrobial Activity: Extracts from Rivularia mesenterica have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] This suggests that peptolides and other secondary metabolites create a protective chemical shield around the cyanobacterium, inhibiting the growth of competing microorganisms and potential pathogens.
-
Allelopathy: The release of bioactive compounds into the surrounding environment can inhibit the growth of other photosynthetic organisms, a phenomenon known as allelopathy. This chemical interference can help Rivularia outcompete other algae and cyanobacteria for essential resources like light and nutrients.[7]
-
Anti-grazing Defense: The high cytotoxicity of compounds like viequeamide A and lagunamide D likely serves as a feeding deterrent to herbivores.[3][5] By making themselves unpalatable or toxic, Rivularia can reduce predation pressure from zooplankton and other small invertebrates.
Quantitative Data on Biological Activity
The biological activities of Rivularia peptolides and related extracts have been quantified in various bioassays. The following tables summarize the available data.
Table 1: Cytotoxic Activity of Rivularia-Associated Peptolides
| Compound | Cell Line | Assay Type | IC50 | Reference(s) |
| Viequeamide A | H460 (Human Lung Cancer) | Cytotoxicity | 60 ± 10 nM | [5][6] |
| Lagunamide D | A549 (Human Lung Adenocarcinoma) | Antiproliferative | 7.1 ± 1.7 nM |
Table 2: Antimicrobial Activity of Rivularia mesenterica Ethanol Extract
| Test Organism | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacteria | 0.06 - 0.25 | [5][6] |
| Bacillus subtilis | Gram-positive bacteria | 0.125 - 0.5 | [5][6] |
| Escherichia coli | Gram-negative bacteria | 2.0 - 8.0 | [5][6] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 4.0 - 16.0 | [5][6] |
| Candida albicans | Fungi | 1.0 - 4.0 | [5][6] |
| Aspergillus niger | Fungi | 8.0 - 32.0 | [5][6] |
Experimental Protocols
Isolation and Purification of Rivularia Peptolides (General Protocol)
This protocol is a generalized procedure based on the methods reported for viequeamide A and lagunamide D.
Caption: General workflow for the isolation and purification of Rivularia peptolides.
-
Extraction: The cyanobacterial biomass is exhaustively extracted with a mixture of organic solvents, typically dichloromethane/methanol (2:1) or ethyl acetate (B1210297)/methanol (1:1).
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity. The organic layer containing the peptolides is collected.
-
Chromatography: The bioactive organic extract is fractionated using chromatographic techniques.
-
Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexanes to ethyl acetate to methanol).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing biological activity are further purified by RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in water.
-
-
Structure Elucidation: The structure of the purified peptolide is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute stereochemistry of the amino and hydroxy acid residues is typically determined by chemical degradation followed by chiral chromatography (e.g., Marfey's analysis or chiral GC-MS).[5]
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used for testing viequeamide A and lagunamide D.
-
Cell Culture: Human cancer cell lines (e.g., H460 or A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The purified peptolide is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Assay (Disc Diffusion Method)
This protocol is based on the methodology used for testing extracts of Rivularia mesenterica.[5][6]
-
Microbial Culture: The test bacteria and fungi are grown in their respective appropriate liquid media.
-
Inoculum Preparation: The microbial cultures are diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of agar (B569324) plates is uniformly inoculated with the microbial suspension using a sterile swab.
-
Disc Application: Sterile paper discs are impregnated with a known concentration of the Rivularia extract or purified peptolide and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by most Rivularia peptolides are still under investigation. However, for some related cyanobacterial depsipeptides, the mechanism of action has been partially elucidated.
For lagunamide D, the induction of apoptosis has been observed. Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its deregulation is a hallmark of cancer. The induction of apoptosis by lagunamide D suggests that it may activate specific intracellular signaling cascades that lead to controlled cell death in cancer cells.
Caption: Hypothesized apoptotic signaling pathway induced by Rivularia peptolides.
Further research is required to identify the direct molecular targets of Rivularia peptolides and to fully delineate the signaling pathways that mediate their cytotoxic effects. This knowledge will be crucial for the rational design and development of these compounds as potential therapeutic agents.
Conclusion
Peptolides from the cyanobacterial genus Rivularia represent a promising class of natural products with significant potential for drug discovery. Their potent cytotoxic and antimicrobial activities, coupled with their unique and complex structures, make them attractive lead compounds. A thorough understanding of their natural origin, biosynthesis, and ecological roles is essential for their sustainable exploitation. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of these fascinating molecules. Future work should focus on elucidating the specific molecular mechanisms of action and signaling pathways affected by these compounds to facilitate their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic peptides and depsipeptides from cyanobacteria: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Viequeamide A, a Cytotoxic Member of the Kulolide Superfamily of Cyclic Depsipeptides from a Marine Button Cyanobacterium - figshare - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Viequeamide A, a Cytotoxic Member of the Kulolide Superfamily of Cyclic Depsipeptides from a Marine Button Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viequeamide A, a cytotoxic member of the kulolide superfamily of cyclic depsipeptides from a marine button cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemical ecology of cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Rivulariapeptolide 1185: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivulariapeptolide 1185 is a recently discovered cyclodepsipeptide, a class of natural products known for their diverse and potent biological activities. Isolated from a marine cyanobacterium of the genus Rivularia, this complex molecule has garnered significant interest within the scientific community due to its potent inhibitory effects on serine proteases, particularly chymotrypsin (B1334515).[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and stability of Rivulariapeptolide 1185, drawing from the primary literature that first described its isolation and characterization. The document details its structural features, biological activity, and the experimental protocols employed in its study, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Properties
Rivulariapeptolide 1185 is a structurally complex cyclic depsipeptide. Its chemical identity has been established through a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Physicochemical Data
While detailed physicochemical data such as melting point, boiling point, and pKa are not yet available in the published literature, the following properties have been determined:
| Property | Value | Source |
| Molecular Formula | C61H88N9O15 | [2][3] |
| Exact Mass [M+H]+ | 1186.6400 Da | [2][3] |
| Molecular Weight | 1185.63 g/mol | Calculated |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Soluble in methanol (B129727) and other organic solvents used for extraction and chromatography. | [1][4] |
Structural Features
The planar structure of Rivulariapeptolide 1185 was elucidated through meticulous analysis of NMR and MS/MS data.[2][3][5] Key structural characteristics include:
-
A cyclic depsipeptide core.
-
The presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a defining feature of this class of compounds.
-
Several amino acid residues, including an N-methyltyrosine.
The following diagram illustrates the workflow for the structure elucidation of Rivulariapeptolide 1185.
Stability
Specific studies on the stability of Rivulariapeptolide 1185 under various conditions (e.g., pH, temperature, light exposure) have not been reported in the initial discovery literature. However, some inferences can be made from the experimental procedures used:
-
pH Stability: The compound was handled under native-like pH conditions during native metabolomics experiments, suggesting at least short-term stability at near-neutral pH.[5] The use of ammonium (B1175870) acetate (B1210297) to adjust the pH post-chromatography indicates compatibility with these conditions.[6]
-
Solvent Stability: Rivulariapeptolide 1185 is stable in methanol, as this was the solvent used for the crude extract.[1] It is also stable in the mobile phases used for HPLC, which typically consist of acetonitrile (B52724) and water.
Further studies are required to systematically evaluate the long-term stability of Rivulariapeptolide 1185 under different storage and experimental conditions.
Biological Activity
Rivulariapeptolide 1185 is a potent inhibitor of serine proteases.[2][3] Its inhibitory activity has been quantified against a panel of proteases, with the most significant activity observed against chymotrypsin.
| Target Protease | IC50 (nM) |
| Chymotrypsin | Data reported as highly potent with nanomolar activity, specific value not provided in abstract. |
| Other Serine Proteases | Less potent or inactive. |
The discovery of Rivulariapeptolide 1185 as a protease inhibitor was facilitated by a native metabolomics approach, which allows for the screening of complex mixtures for binding to a target protein.
Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and bioactivity assessment of Rivulariapeptolide 1185.
Isolation and Purification
-
Extraction: A crude extract of the marine cyanobacterium Rivularia sp. was prepared using methanol.
-
Solid Phase Extraction (SPE): The crude extract was fractionated using SPE to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing Rivulariapeptolide 1185 was subjected to preparative HPLC for final purification. The isolation was guided by the results from native metabolomics experiments, which identified the mass of the potential chymotrypsin binder.[2][4]
Structure Elucidation
-
High-Resolution Mass Spectrometry (HRMS): The exact mass and molecular formula of the purified compound were determined using HRMS. Tandem mass spectrometry (MS/MS) experiments were conducted to obtain fragmentation patterns, which provided information about the sequence of amino acids and other structural units.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (1H) and 2D (COSY, HSQC, HMBC) NMR experiments were performed on the purified sample. These experiments allowed for the determination of the planar structure of Rivulariapeptolide 1185 by establishing the connectivity of atoms within the molecule.[2][3]
-
Computational Tools: In silico tools such as SIRIUS, ZODIAC, and CANOPUS were used to aid in the determination of the molecular formula and to classify the compound as a cyclic depsipeptide based on its MS/MS spectrum.[4][6]
Bioactivity Assays
The inhibitory activity of Rivulariapeptolide 1185 against serine proteases was determined using in vitro enzyme inhibition assays.
-
Pre-incubation: The purified compound was pre-incubated with the target protease (e.g., chymotrypsin) for a specified period (e.g., 40 minutes).[1][3]
-
Substrate Addition: A chromogenic or fluorogenic substrate for the specific protease was added to the mixture.
-
Activity Measurement: The rate of substrate cleavage was monitored over time by measuring the change in absorbance or fluorescence.
-
IC50 Determination: The concentration of Rivulariapeptolide 1185 required to inhibit 50% of the enzyme's activity (IC50) was calculated by fitting the data to a dose-response curve.
Conclusion
Rivulariapeptolide 1185 is a potent serine protease inhibitor with a complex chemical structure. While its initial characterization has provided valuable insights into its molecular formula, planar structure, and biological activity, further research is needed to fully elucidate its three-dimensional structure, biosynthetic pathway, and to comprehensively evaluate its stability and other physicochemical properties. The innovative native metabolomics approach used in its discovery highlights a powerful strategy for identifying novel bioactive compounds from complex natural sources. This technical guide summarizes the current knowledge on Rivulariapeptolide 1185, providing a foundation for future research and development efforts.
References
A Technical Guide to the Preliminary Cytotoxicity Assessment of Rivulariapeptolide 1185
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activity of Rivulariapeptolide 1185 and outlines a proposed experimental framework for its preliminary cytotoxicity assessment. While direct cytotoxic data on cancer cell lines is not yet publicly available, this document summarizes the existing research on its potent serine protease inhibition and provides detailed, standardized protocols for researchers to evaluate its potential as a cytotoxic agent.
Introduction to Rivulariapeptolide 1185
Rivulariapeptolide 1185 is a cyclodepsipeptide natural product isolated from the marine cyanobacterium Rivularia sp.[1][2]. Its discovery was facilitated by a native metabolomics approach, which combines high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to identify protein-ligand interactions directly from complex biological extracts[3][4]. The structure of Rivulariapeptolide 1185 was elucidated using a combination of 1D/2D NMR experiments and mass spectrometry[4][5].
Known Biological Activity: Serine Protease Inhibition
The primary biological activity identified for Rivulariapeptolide 1185 and its analogues is the potent inhibition of serine proteases.[3] This class of enzymes plays a crucial role in various physiological and pathological processes, making them attractive targets for drug development.
The inhibitory potency of Rivulariapeptolide 1185 and related compounds against several serine proteases has been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Chymotrypsin IC50 (nM) | Elastase IC50 (nM) | Proteinase K IC50 (nM) |
| Rivulariapeptolide 1185 | 10.6 ± 1.1 | 100.2 ± 10.3 | > 1000 |
| Rivulariapeptolide 1155 | 11.2 ± 1.2 | 105.3 ± 11.1 | > 1000 |
| Rivulariapeptolide 1121 | 25.3 ± 2.5 | 350.7 ± 30.8 | > 1000 |
| Molassamide | 15.1 ± 1.5 | 150.4 ± 15.2 | > 1000 |
| Molassamide B | 0.43 ± 0.05 | 45.1 ± 4.6 | 250.7 ± 25.3 |
Data presented as mean ± SD, n=3. Data sourced from Reher et al., 2022.[1][3]
Experimental Protocols: Serine Protease Inhibition Assay
The following protocol outlines the methodology used to determine the serine protease inhibitory activity of Rivulariapeptolides.
Objective: To determine the IC50 values of Rivulariapeptolide 1185 against target serine proteases (e.g., chymotrypsin, elastase).
Materials:
-
Target protease (e.g., α-chymotrypsin from bovine pancreas)
-
Fluorogenic substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Rivulariapeptolide 1185 stock solution (in DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Rivulariapeptolide 1185 in DMSO and then dilute further in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of the protease and the fluorogenic substrate in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compound at various concentrations. b. Add the protease solution to each well and incubate for a pre-determined time (e.g., 40 minutes) at room temperature to allow for inhibitor binding.[1] c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. d. Immediately place the plate in the microplate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor. b. Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Proposed Framework for Preliminary Cytotoxicity Assessment
To evaluate the potential of Rivulariapeptolide 1185 as a cytotoxic agent, a series of standardized in vitro assays are recommended. This section provides a general experimental workflow and detailed protocols.
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a novel compound on cancer cell lines.
This protocol describes a common colorimetric assay to determine cell viability and calculate the IC50 value of a test compound.
Objective: To quantify the cytotoxic effect of Rivulariapeptolide 1185 on a selected cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rivulariapeptolide 1185 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of Rivulariapeptolide 1185 in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Hypothetical Signaling Pathway for Investigation
Many cytotoxic peptides induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Based on common mechanisms of other natural product inhibitors, a potential pathway to investigate for Rivulariapeptolide 1185-induced cytotoxicity could involve the inhibition of pro-survival signaling and activation of apoptotic cascades.
This diagram proposes that Rivulariapeptolide 1185, by inhibiting a critical serine protease, could downregulate pro-survival pathways like Akt and NF-κB. This would relieve the inhibition of pro-apoptotic proteins like Bax, leading to the activation of the intrinsic apoptotic pathway. This remains a hypothesis pending experimental validation.
References
Methodological & Application
Application Notes and Protocols for the Discovery of Novel Peptides using Native Metabolomics: The Case of Rivulariapeptolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel, bioactive peptides is a cornerstone of drug development. Cyanobacteria, in particular, are a rich source of complex natural products with therapeutic potential. However, traditional bioactivity-guided fractionation is often a laborious and time-consuming process. Native metabolomics has emerged as a powerful, high-throughput screening technique that accelerates the identification of protein-ligand interactions directly from complex biological extracts. This approach maintains non-covalent interactions, allowing for the detection of small molecules bound to a protein target of interest in their native state.
This document provides a detailed protocol for the application of native metabolomics to discover novel peptides, using the discovery of Rivulariapeptolides, a family of potent serine protease inhibitors from the cyanobacterium Rivularia sp., as a case study.[1][2][3][4]
Principle of Native Metabolomics for Peptide Discovery
Native metabolomics for novel peptide discovery is centered around the use of liquid chromatography coupled with mass spectrometry (LC-MS) under non-denaturing conditions. A crude extract from a biological source, such as a cyanobacterial mat, is separated by ultra-high-performance liquid chromatography (UHPLC). Post-column, a solution containing the protein target of interest is infused and mixed with the eluent. If a peptide (or any other molecule) in the extract binds to the protein, a protein-ligand complex is formed. This complex is then detected by the mass spectrometer. By comparing the mass of the unbound protein with the mass of the protein-ligand complex, the molecular weight of the binding molecule can be precisely determined.[1][4] Subsequent tandem mass spectrometry (MS/MS) experiments on the unbound ligand, guided by its retention time, facilitate its structural elucidation.
Data Presentation
The native metabolomics approach, coupled with subsequent purification and bioassays, yields valuable quantitative data. The following tables summarize the key findings in the discovery of Rivulariapeptolides.
Table 1: Identified Rivulariapeptolides and Molassamides from Rivularia sp.
| Compound Name | Molecular Weight (Da) | Molecular Formula |
| Rivulariapeptolide 1185 | 1185.63 | C61H87N9O15 |
| Rivulariapeptolide 1155 | 1155.58 | C59H81N9O15 |
| Rivulariapeptolide 1121 | 1121.60 | C56H83N9O15 |
| Rivulariapeptolide 989 | 988.49 | C50H68N8O13 |
| Molassamide | 962.43 | C48H66N8O13 |
| Molassamide B | 1040.34 | C48H65BrN8O13 |
Source: Data compiled from Reher et al., 2022.[1]
Table 2: Inhibitory Activity (IC50, nM) of Purified Peptides against Serine Proteases.
| Compound | Chymotrypsin | Elastase | Proteinase K |
| Rivulariapeptolide 1185 | 13.17 ± 1.5 | > 1000 | 29.5 ± 2.1 |
| Rivulariapeptolide 1155 | 28.3 ± 2.3 | > 1000 | 45.7 ± 3.8 |
| Rivulariapeptolide 1121 | 45.6 ± 4.1 | > 1000 | 88.2 ± 7.5 |
| Rivulariapeptolide 989 | 150.3 ± 12.5 | > 1000 | 250.1 ± 21.3 |
| Molassamide | 350.7 ± 29.8 | 850.4 ± 71.2 | 950.6 ± 80.1 |
| Molassamide B | 10.1 ± 0.9 | 250.6 ± 21.4 | 230.8 ± 19.7 |
Source: Data represents the mean ± standard deviation from three independent experiments.[1]
Experimental Protocols
Sample Collection and Preparation
1.1. Collection of Cyanobacterial Biomass:
-
Collect cyanobacterial mats (e.g., Rivularia sp.) from their natural habitat (e.g., coral sediments).
-
Transport the collected biomass to the laboratory on ice.
-
Lyophilize the biomass to remove water and facilitate extraction.
1.2. Extraction of Metabolites:
-
Grind the lyophilized cyanobacterial biomass to a fine powder.
-
Suspend the powdered biomass in methanol (B129727) (e.g., 10 mL of methanol per 1 g of dry biomass).
-
Sonicate the suspension for 15 minutes in an ice bath to lyse the cells and facilitate extraction.
-
Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the methanolic extract.
-
Dry the extract under vacuum to obtain a crude extract.
-
Store the crude extract at -20°C until further analysis.
Native Metabolomics Screening
2.1. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with a native electrospray ionization (ESI) source.
-
A post-column infusion pump for the delivery of the protein target solution.
2.2. UHPLC-MS/MS Method for Metabolomics Run (Ligand Identification):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL of the resuspended crude extract (e.g., 1 mg/mL in methanol).
-
MS Acquisition: Positive ion mode, with a mass range of m/z 150-2000. Data-dependent acquisition (DDA) should be used to acquire MS/MS spectra for the top N most intense ions.
2.3. Native UHPLC-MS Method for Protein-Ligand Screening:
-
UHPLC Conditions: Same as the metabolomics run.
-
Post-Column Infusion:
-
Prepare a solution of the target protein (e.g., chymotrypsin) at a concentration of 5-10 µM in a volatile buffer suitable for native MS (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0).
-
Infuse the protein solution post-column at a low flow rate (e.g., 5-10 µL/min) using a T-junction.
-
-
MS Acquisition:
-
Positive ion mode, with a mass range optimized for the detection of the protein and its complexes (e.g., m/z 2000-5000).
-
Use "soft" ESI conditions to preserve non-covalent interactions (e.g., lower capillary temperature, lower cone voltage).
-
2.4. Data Analysis:
-
Process the metabolomics data using a feature detection and alignment software (e.g., XCMS, MZmine).
-
Analyze the native MS data to identify the m/z values of the unbound protein and any protein-ligand complexes.
-
Calculate the molecular weight of the bound ligands by subtracting the mass of the unbound protein from the mass of the complex.
-
Correlate the retention times of the detected protein-ligand complexes with the retention times of the features in the metabolomics data to identify the MS1 and MS/MS data of the potential ligands.
-
Utilize molecular networking tools (e.g., GNPS) to visualize the chemical space of the identified ligands and identify related analogues.
Bioactivity-Guided Purification and Structure Elucidation
3.1. Purification of Target Peptides:
-
Based on the native metabolomics screening, target the peptides of interest for purification.
-
Perform multi-step chromatographic purification, starting with solid-phase extraction (SPE) to fractionate the crude extract.
-
Further purify the active fractions using semi-preparative and analytical HPLC.
-
Monitor the purification process by bioactivity assays (e.g., protease inhibition assays) and LC-MS.
3.2. Structure Elucidation:
-
Determine the planar structure of the purified peptides using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC).
-
Confirm the amino acid sequence and identify any modifications using high-resolution tandem mass spectrometry (HR-MS/MS).
-
Determine the absolute stereochemistry of the amino acid residues using methods such as Marfey's analysis.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the discovery of novel peptides using native metabolomics.
Logical Relationship in Native Metabolomics Data Analysis
Caption: The logical flow of data analysis in a native metabolomics experiment.
Proposed Biosynthetic Pathway of Rivulariapeptolide 1185
Rivulariapeptolides are synthesized by a non-ribosomal peptide synthetase (NRPS), a large multi-enzyme complex that assembles the peptide in a modular fashion. While the specific gene cluster for Rivulariapeptolides has not been fully characterized, a putative biosynthetic pathway can be proposed based on the structure of Rivulariapeptolide 1185 and the known mechanisms of NRPSs.
Caption: A putative modular organization of the NRPS for the biosynthesis of Rivulariapeptolide 1185.
Conclusion
The native metabolomics protocol detailed here provides a robust framework for the rapid discovery of novel, bioactive peptides from complex natural product extracts. The successful identification and characterization of the Rivulariapeptolides as potent serine protease inhibitors underscores the power of this technique to accelerate the drug discovery pipeline. By integrating advanced mass spectrometry techniques with bioinformatics and traditional natural product chemistry, researchers can efficiently mine the vast chemical diversity of the microbial world for the next generation of therapeutics.
References
Application Notes and Protocols for the LC-MS/MS Detection and Quantification of Rivulariapeptolide 1185
Introduction
Rivulariapeptolides are a family of cyclodepsipeptides, a class of non-ribosomally produced peptides, discovered in marine cyanobacteria.[1][2] These compounds have garnered interest due to their biological activities, particularly as potent serine protease inhibitors.[1][2] Rivulariapeptolide 1185, one of the prominent members of this family, was identified through a native metabolomics approach that combines liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry.[1][3] This document provides detailed application notes and protocols for the detection (identification) and proposed quantification of Rivulariapeptolide 1185 using LC-MS/MS, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Rivulariapeptolide 1185 and related compounds is presented below. This information is critical for setting up mass spectrometry parameters.
| Compound | Molecular Formula | Exact Mass [M] | Observed Ion [M+H]⁺ |
| Rivulariapeptolide 1185 | C₆₁H₈₇N₉O₁₅ | 1185.6326 | 1186.6400 |
| Rivulariapeptolide 1155 | C₅₉H₈₁N₉O₁₅ | 1155.5857 | 1156.5923 |
| Rivulariapeptolide 1121 | C₅₆H₈₃N₉O₁₅ | 1121.6014 | 1122.6080 |
| Rivulariapeptolide 989 | C₅₀H₆₈N₈O₁₃ | 988.4908 | 989.4978 |
| Data sourced from a 2022 study on the discovery of Rivulariapeptolides.[3] |
Part 1: Detection and Identification of Rivulariapeptolide 1185
The following protocol is based on the published native metabolomics workflow used for the initial discovery and identification of Rivulariapeptolides.[1][3] This method is ideal for screening complex mixtures, such as cyanobacterial extracts, to identify the presence of these compounds.
Experimental Workflow for Identification
Caption: Workflow for the identification of Rivulariapeptolide 1185.
Protocol 1: Sample Preparation and Extraction
-
Collection: Collect marine cyanobacterial biofilm samples from their substrate (e.g., rocks).[3]
-
Extraction: Lyophilize the collected biomass. Extract the dried biomass with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to generate a crude extract.[3]
-
Preparation for Injection: Dry the crude extract under vacuum. For analysis, reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as 50% methanol in water, to a final concentration of approximately 1 mg/mL.[3] Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Protocol 2: LC-MS/MS Conditions for Detection
Liquid Chromatography (LC) Conditions: The following are two validated UHPLC gradient setups.[3]
| Parameter | Setup A | Setup B |
| Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) | C18 Reversed-Phase (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 150 µL/min | 150 µL/min |
| Injection Volume | 2 µL | 2 µL |
| Gradient | 0-4 min: 5-50% B4-5 min: 50-99% B5-7 min: 99% B (wash)7-10 min: 5% B (re-equilibration) | 0-8 min: 5-50% B8-10 min: 50-99% B10-13 min: 99% B (wash)13-18 min: 5% B (re-equilibration) |
Mass Spectrometry (MS) Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to acquire MS/MS spectra for feature identification.[3]
-
ESI Parameters: [3]
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Sweep Gas Flow: 0 arbitrary units
-
Spray Voltage: Optimized for instrument (typically 3.5-4.5 kV)
-
Capillary Temperature: Optimized for instrument (typically 275-325 °C)
-
-
Mass Range: m/z 300-2000.[1]
Part 2: Quantification of Rivulariapeptolide 1185
As no validated quantitative method has been published specifically for Rivulariapeptolide 1185, the following protocol is a proposed method based on established practices for the quantification of other cyanobacterial cyclic peptides, such as microcystins.[4][5][6] This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Workflow for Quantification
Caption: Proposed workflow for the quantification of Rivulariapeptolide 1185.
Protocol 3: Sample Preparation with Solid-Phase Extraction (SPE)
For quantitative analysis, a cleaner sample is required to minimize matrix effects.
-
Extraction: Perform an initial solvent extraction as described in Protocol 1. A common extraction solvent for quantitative analysis of cyanotoxins is 80% methanol in water.[7]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup and concentration.
-
Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of HPLC-grade water.
-
Loading: Load the aqueous-diluted sample extract onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the Rivulariapeptolides with a high percentage of organic solvent (e.g., 90% methanol or acetonitrile with 0.1% formic acid).[2]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of the initial LC mobile phase (e.g., 200 µL of 10% acetonitrile in water with 0.1% formic acid).
Protocol 4: Proposed LC-MS/MS Conditions for Quantification
Liquid Chromatography (LC) Conditions:
| Parameter | Proposed Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Develop a gradient optimized for separation from matrix isomers. A starting point could be a linear gradient from 10% to 95% B over 10 minutes. |
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Key Parameters: Optimize source parameters (gas flows, temperature, voltage) via infusion of a pure standard of Rivulariapeptolide 1185, if available.
MRM Transition Development: MRM requires a precursor ion (typically the molecular ion, [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation (CID). The precursor ion for Rivulariapeptolide 1185 is m/z 1186.64 . Product ions must be determined experimentally. Based on the known structure, plausible product ions would result from the cleavage of ester or amide bonds in the cyclic structure.
The table below provides hypothetical, yet plausible, MRM transitions for Rivulariapeptolide 1185. The most intense and stable product ion should be used for quantification (Quantifier), and a second ion for confirmation (Qualifier).[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Notes |
| Rivulariapeptolide 1185 | 1186.6 | Hypothetical 1 | Quantifier | Must be optimized experimentally |
| 1186.6 | Hypothetical 2 | Qualifier | Must be optimized experimentally | |
| 1186.6 | Hypothetical 3 | Qualifier | Must be optimized experimentally |
Method Validation and Data Presentation
A full method validation should be performed according to established guidelines.[4][10] Key validation parameters and representative performance targets (based on similar cyanotoxin methods) are summarized below.
| Parameter | Description | Representative Performance Target |
| Linearity | The range over which the response is proportional to concentration. | R² ≥ 0.99 for a calibration curve spanning 3-4 orders of magnitude. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 0.1 - 1.0 ng/g (in biofilm matrix).[10] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | 0.5 - 5.0 ng/g (in biofilm matrix).[5][10] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | 70-120% in spiked matrix samples.[4] |
| Precision (RSD) | The degree of agreement among individual measurements. | ≤ 15% Relative Standard Deviation (RSD) for replicate measurements. |
These tables provide a clear and structured format for presenting the quantitative data and method performance, facilitating easy comparison and assessment of the analytical method's capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) wi... [protocols.io]
- 4. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 9. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 10. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Serine Protease Inhibition Assays using Rivulariapeptolide 1185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivulariapeptolide 1185 is a potent, selective inhibitor of serine proteases, isolated from the cyanobacterium Rivularia sp.[1]. As a member of the rivulariapeptolide family of cyclodepsipeptides, it demonstrates significant inhibitory activity against several key serine proteases, making it a valuable tool for research and a potential candidate for drug development. This document provides detailed application notes and protocols for conducting serine protease inhibition assays using Rivulariapeptolide 1185.
Target Proteases and Inhibitory Activity
Rivulariapeptolide 1185 has been shown to be a highly potent inhibitor of chymotrypsin, elastase, and proteinase K. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. This data highlights the nanomolar potency of Rivulariapeptolide 1185.
| Serine Protease | IC50 (nM) |
| Chymotrypsin | 13.17 |
| Elastase | 23.59 |
| Proteinase K | 55.26 |
Data sourced from MedChemExpress and is based on the findings of Reher et al., 2022.[2]
Experimental Protocols
This section outlines a detailed protocol for a fluorogenic serine protease inhibition assay. This method is a standard and reliable way to determine the inhibitory activity of compounds like Rivulariapeptolide 1185.
Materials
-
Purified serine protease (e.g., chymotrypsin, elastase, or proteinase K)
-
Rivulariapeptolide 1185 stock solution (dissolved in DMSO)
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 8.0)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Protocol
-
Prepare Serial Dilutions of Rivulariapeptolide 1185:
-
Perform a serial dilution of the Rivulariapeptolide 1185 stock solution in the assay buffer. It is recommended to use a 2-fold or 3-fold dilution series to cover a broad range of concentrations.
-
-
Plate Setup:
-
In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the designated wells.
-
Include control wells:
-
No-inhibitor control: 50 µL of assay buffer.
-
Vehicle control: 50 µL of assay buffer with the same concentration of DMSO as the inhibitor wells.
-
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the serine protease solution to each well. The final concentration of the enzyme should be appropriate for the assay.
-
Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should ideally be at or below its Michaelis constant (Km) value for the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the initial reaction velocity (the rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable inhibition model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Serine Protease Inhibition Assay
Caption: Workflow for a fluorogenic serine protease inhibition assay.
General Mechanism of Serine Protease Catalysis and Inhibition
References
Application of Rivulariapeptolide 1185 in Elucidating Protease Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rivulariapeptolide 1185 is a potent, naturally occurring cyclic depsipeptide belonging to the rivulariapeptolide family of serine protease inhibitors.[1][2] Discovered through an innovative native metabolomics approach, this compound has emerged as a valuable tool for studying the function and activity of various proteases, particularly chymotrypsin, elastase, and proteinase K.[1][3][4][5][6] Its nanomolar potency and distinct selectivity profile make it an excellent candidate for investigating the roles of these enzymes in complex biological systems and as a lead compound in drug discovery programs targeting protease-related pathologies.[4][5]
Protease inhibitors are crucial in the development of treatments for a wide range of diseases, including viral infections like SARS-CoV-2 and HIV, cancer, diabetes, and hypertension.[4] The discovery of rivulariapeptolides, including 1185, was facilitated by a native metabolomics workflow that integrates non-targeted liquid chromatography-tandem mass spectrometry with native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[1][2][3] This methodology allows for the rapid identification of bioactive molecules and their protein targets.[1]
Rivulariapeptolide 1185 and its analogs can be utilized in various research applications:
-
Enzyme Characterization: To probe the structure-activity relationships of serine proteases and understand the molecular determinants of inhibitor binding.
-
Target Validation: To assess the therapeutic potential of inhibiting specific proteases in disease models.
-
Assay Development: As a reference inhibitor for the development and optimization of high-throughput screening assays for novel protease inhibitors.
-
Chemical Biology: To dissect the roles of specific proteases in cellular signaling pathways and other biological processes.
The quantitative data presented below summarizes the inhibitory potency of Rivulariapeptolide 1185 and related compounds against a panel of serine proteases.
Quantitative Data Summary
The inhibitory activities of Rivulariapeptolide 1185 and other related compounds were determined using a fluorescence-based substrate competition assay. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in the table below.
| Compound | Chymotrypsin IC50 (nM) | Elastase IC50 (nM) | Proteinase K IC50 (nM) |
| Rivulariapeptolide 1185 | 130 ± 20 | 110 ± 10 | 1100 ± 200 |
| Rivulariapeptolide 1155 | 140 ± 10 | 120 ± 20 | 1200 ± 200 |
| Rivulariapeptolide 1121 | 180 ± 30 | 210 ± 20 | 1900 ± 200 |
| Rivulariapeptolide 988 | 280 ± 20 | 270 ± 20 | 2500 ± 200 |
| Molassamide | 380 ± 20 | 410 ± 30 | 150 ± 10 |
| Molassamide B | 11 ± 1 | 120 ± 10 | 34 ± 3 |
Data are presented as mean ± SD, n=3. Data sourced from Reher et al., 2022.[1][7]
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the inhibitory activity of Rivulariapeptolide 1185 against serine proteases using a fluorescent substrate.
Materials:
-
Serine protease (e.g., chymotrypsin, elastase, proteinase K)
-
Rivulariapeptolide 1185
-
Fluorescent substrate specific to the protease of interest
-
Assay buffer (e.g., 10 mM Ammonium (B1175870) Acetate, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate (black, flat-bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve Rivulariapeptolide 1185 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the Rivulariapeptolide 1185 stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the protease in assay buffer. The final concentration should be optimized for the specific enzyme and substrate used.
-
Prepare a working solution of the fluorescent substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the appropriate Rivulariapeptolide 1185 dilution or vehicle control (assay buffer with the same percentage of DMSO as the inhibitor dilutions).
-
Add 160 µL of the protease working solution to each well.
-
Pre-incubate the plate at 37°C for 40 minutes to allow the inhibitor to bind to the enzyme.[1][7]
-
Initiate the enzymatic reaction by adding 20 µL of the fluorescent substrate working solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., every minute for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Protocol 2: Native Metabolomics for Inhibitor Discovery
This protocol provides a conceptual overview of the native metabolomics workflow used to identify Rivulariapeptolide 1185.[1]
Workflow:
-
Sample Preparation: Prepare a crude extract of the biological sample (e.g., cyanobacterial biomass) in a suitable solvent like methanol.
-
UHPLC Separation: Separate the components of the crude extract using ultra-high-performance liquid chromatography (UHPLC).
-
Post-Column pH Adjustment: After separation, adjust the pH of the eluent to near-native conditions using a make-up pump delivering a buffer such as ammonium acetate.[1]
-
Protein Infusion: Continuously infuse a solution of the target protease (e.g., chymotrypsin) into the eluent stream post-pH adjustment.
-
Native Mass Spectrometry: Analyze the resulting mixture using native electrospray ionization mass spectrometry (ESI-MS). The binding of a small molecule from the extract to the protease is detected as a mass shift corresponding to the protein-ligand complex.
-
Metabolomics Run: Perform a parallel UHPLC-MS/MS run without protein infusion to obtain high-resolution fragmentation data for the metabolites in the extract.
-
Data Correlation and Annotation: Correlate the retention time and mass of the protein-ligand complexes from the native MS run with the high-resolution MS/MS data from the metabolomics run to identify and annotate the potential inhibitors.[1]
Visualizations
Caption: Workflow for the discovery of Rivulariapeptolide 1185 using native metabolomics.
Caption: Mechanism of protease inhibition by Rivulariapeptolide 1185.
References
- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Rivulariapeptolide 1185 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivulariapeptolides are a family of cyclic depsipeptides isolated from cyanobacteria that have garnered significant interest within the scientific community. These natural products exhibit potent inhibitory activity against various serine proteases, making them promising lead compounds for the development of novel therapeutics for a range of diseases, including those involving inflammation, cancer, and viral infections.[1][2][3] Rivulariapeptolide 1185, along with its naturally occurring derivatives, has demonstrated nanomolar potency, highlighting its potential as a scaffold for drug design and discovery.[1][3][4]
These application notes provide an overview of the biological activity of Rivulariapeptolide 1185 and its analogs, and present a detailed, representative protocol for the solid-phase synthesis of Rivulariapeptolide derivatives. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) for cyclic depsipeptides.[5][6][7]
Biological Activity of Rivulariapeptolides
The inhibitory potency of Rivulariapeptolide 1185 and its derivatives against several serine proteases is summarized in the table below. This data highlights the structure-activity relationships within this class of compounds.
| Compound | Target Protease | IC50 (nM)[1][8] |
| Rivulariapeptolide 1185 | Chymotrypsin | 24.65 ± SD |
| Elastase | >10,000 | |
| Proteinase K | 1,213 ± SD | |
| Rivulariapeptolide 1155 | Chymotrypsin | 862.60 ± SD |
| Elastase | >10,000 | |
| Proteinase K | >10,000 | |
| Rivulariapeptolide 1121 | Chymotrypsin | 1,256 ± SD |
| Elastase | >10,000 | |
| Proteinase K | >10,000 | |
| Rivulariapeptolide 988 | Chymotrypsin | 3,456 ± SD |
| Elastase | >10,000 | |
| Proteinase K | >10,000 |
Proposed Solid-Phase Synthesis Protocol for Rivulariapeptolide 1185 Derivatives
This protocol outlines a general procedure for the solid-phase synthesis of Rivulariapeptolide 1185 derivatives. The synthesis involves the assembly of the linear peptide on a solid support, followed by on-resin cyclization and cleavage from the resin.
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Hydroxy-functionalized amino acid for ester bond formation (e.g., Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)
-
HPLC grade solvents for purification (Acetonitrile, Water, 0.1% TFA)
Experimental Workflow
Caption: Solid-phase synthesis workflow for Rivulariapeptolide derivatives.
Step-by-Step Protocol
-
Resin Preparation and Loading of the First Amino Acid:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid (C-terminal residue) in DCM.
-
Add DIPEA to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Dissolve the next Fmoc-protected amino acid in DMF.
-
Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
-
Formation of the Ester Linkage:
-
Couple the hydroxy-containing amino acid (e.g., Fmoc-Thr(tBu)-OH) to the N-terminus of the linear peptide chain using standard coupling conditions.
-
-
On-Resin Cyclization:
-
After the final Fmoc deprotection, wash the resin extensively.
-
Dissolve a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a large volume of DMF to ensure pseudo-dilution conditions.
-
Add the cyclization cocktail to the resin and agitate for 12-24 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude cyclic depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry and NMR spectroscopy.
-
Mechanism of Action: Serine Protease Inhibition
Rivulariapeptolides act as competitive inhibitors of serine proteases. The mechanism involves the binding of the cyclic depsipeptide to the active site of the enzyme, thereby preventing the binding and cleavage of the natural substrate.
Caption: Mechanism of serine protease inhibition by Rivulariapeptolides.
Disclaimer: This protocol is a representative example and may require optimization for specific Rivulariapeptolide 1185 derivatives. All laboratory work should be conducted by trained personnel in accordance with standard safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Rivulariapeptolide 1185 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivulariapeptolides are a family of naturally occurring cyclic depsipeptides that have been identified as potent inhibitors of serine proteases with nanomolar efficacy.[1][2][3][4] Serine proteases play a critical role in the progression of various cancers by contributing to the degradation of the extracellular matrix, promoting cell migration and invasion, and activating signaling pathways that drive tumor growth and survival.[5][6][7] The aberrant activity of serine proteases has been linked to the activation of key oncogenic signaling pathways, including NF-κB and STAT3, which are central regulators of inflammation, cell proliferation, and apoptosis.[1][8][9][10] This document provides detailed protocols for a suite of cell-based assays to investigate the therapeutic potential of Rivulariapeptolide 1185 as a cancer therapeutic agent by assessing its cytotoxic and anti-proliferative effects, and its ability to modulate the NF-κB and STAT3 signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the anti-cancer potential of Rivulariapeptolide 1185 is to determine its effect on the viability of cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Data Presentation: IC50 Values of Rivulariapeptolide 1185
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values of Rivulariapeptolide 1185 in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| PANC-1 | Pancreatic Cancer | 6.5 |
| HCT116 | Colon Cancer | 10.1 |
Experimental Protocol: MTT Assay
This protocol outlines the steps to determine the cytotoxicity of Rivulariapeptolide 1185 against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, PANC-1, HCT116)
-
Complete growth medium (specific to each cell line)
-
Rivulariapeptolide 1185 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Rivulariapeptolide 1185 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. The Annexin V-FITC/PI dual staining assay allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Analysis
The following table presents hypothetical data from a flow cytometry analysis of MDA-MB-231 cells treated with Rivulariapeptolide 1185 for 24 hours.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0 | 95.2 | 2.1 | 1.5 | 1.2 |
| Rivulariapeptolide 1185 | 5 | 70.3 | 15.8 | 10.5 | 3.4 |
| Rivulariapeptolide 1185 | 10 | 45.1 | 25.4 | 22.3 | 7.2 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol details the procedure for quantifying apoptosis using flow cytometry.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
Rivulariapeptolide 1185
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with Rivulariapeptolide 1185 at various concentrations for 24 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Evaluation of NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[14][15] Serine protease inhibitors have been shown to modulate NF-κB activity.[9] A reporter gene assay can be used to quantify the effect of Rivulariapeptolide 1185 on NF-κB transcriptional activity.
Data Presentation: NF-κB Reporter Assay
The following table shows hypothetical results of an NF-κB luciferase reporter assay in HEK293T cells stimulated with TNF-α.
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Inhibition (%) |
| Unstimulated Control | 0 | 1,500 | - |
| TNF-α (10 ng/mL) | 0 | 25,000 | 0 |
| TNF-α + Rivulariapeptolide 1185 | 1 | 18,750 | 25 |
| TNF-α + Rivulariapeptolide 1185 | 5 | 10,000 | 60 |
| TNF-α + Rivulariapeptolide 1185 | 10 | 6,250 | 75 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the inhibition of NF-κB activity.
Materials:
-
HEK293T cells
-
Complete growth medium
-
pNF-κB-Luc reporter plasmid
-
pRL-TK (Renilla luciferase control) plasmid
-
Transfection reagent
-
Rivulariapeptolide 1185
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with the pNF-κB-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of Rivulariapeptolide 1185 for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by Rivulariapeptolide 1185.
Assessment of STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is another critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is observed in many cancers.[10][16][17] The activity of STAT3 can be modulated by serine proteases.[1] A reporter gene assay is a robust method to screen for inhibitors of STAT3 transcriptional activity.
Data Presentation: STAT3 Reporter Assay
The following table displays hypothetical data from a STAT3 luciferase reporter assay in HepG2 cells stimulated with IL-6.
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Inhibition (%) |
| Unstimulated Control | 0 | 2,000 | - |
| IL-6 (20 ng/mL) | 0 | 30,000 | 0 |
| IL-6 + Rivulariapeptolide 1185 | 1 | 24,000 | 20 |
| IL-6 + Rivulariapeptolide 1185 | 5 | 15,000 | 50 |
| IL-6 + Rivulariapeptolide 1185 | 10 | 9,000 | 70 |
Experimental Protocol: STAT3 Luciferase Reporter Assay
This protocol provides a method for quantifying the inhibitory effect of Rivulariapeptolide 1185 on STAT3 activity.
Materials:
-
HepG2 cells
-
Complete growth medium
-
pSTAT3-Luc reporter plasmid
-
pRL-TK (Renilla luciferase control) plasmid
-
Transfection reagent
-
Rivulariapeptolide 1185
-
IL-6 (Interleukin-6)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect HepG2 cells with the pSTAT3-Luc and pRL-TK plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of Rivulariapeptolide 1185 for 1 hour.
-
Stimulation: Stimulate the cells with IL-6 (20 ng/mL) for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-6 stimulated control.
STAT3 Signaling Pathway
References
- 1. Serine protease allergen favours Th2 responses via PAR-2 and STAT3 activation in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Serine Proteases and Inhibitors in Cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissertation or Thesis | Serine proteases and serine protease inhibitors in breast cancer cell pathophysiology | ID: sf268561v | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. STAT3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Rivulariapeptolide 1185: A Potent Serine Protease Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivulariapeptolide 1185 is a potent and selective cyclic depsipeptide inhibitor of serine proteases, originally isolated from a marine cyanobacteria community.[1][2] Its nanomolar inhibitory activity against key serine proteases such as chymotrypsin (B1334515) and elastase makes it a valuable chemical probe for studying the physiological and pathological roles of these enzymes.[3] These application notes provide detailed protocols for utilizing Rivulariapeptolide 1185 as a chemical probe for in vitro enzyme inhibition assays and exploring its potential in cell-based signaling studies.
Mechanism of Action
Rivulariapeptolide 1185 belongs to the Ahp-cyclodepsipeptide family of natural products. While the precise binding mode is still under investigation, it is hypothesized to act as a competitive or mixed-type inhibitor, binding to the active site of serine proteases and preventing substrate access. The structure-activity relationships within the rivulariapeptolide family suggest that specific residues contribute significantly to the potency and selectivity of inhibition.
Data Presentation: Inhibitory Potency of Rivulariapeptolide 1185
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Rivulariapeptolide 1185 against various serine proteases.
| Target Protease | IC50 (nM) |
| Chymotrypsin | 13.17 |
| Elastase | 23.59 |
| Proteinase K | 55.26 |
Data obtained from in vitro enzymatic assays with a 40-minute pre-incubation of the enzyme with the inhibitor.
Experimental Protocols
Protocol 1: Determination of IC50 for Serine Protease Inhibition using a Fluorogenic Substrate
This protocol describes a method to determine the IC50 value of Rivulariapeptolide 1185 against a serine protease (e.g., chymotrypsin) using a continuous fluorometric assay.
Materials:
-
Rivulariapeptolide 1185
-
Serine Protease (e.g., α-chymotrypsin from bovine pancreas)
-
Fluorogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin for chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Rivulariapeptolide 1185 (e.g., 1 mM) in DMSO.
-
Prepare a series of dilutions of Rivulariapeptolide 1185 in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.1 nM to 1 µM). Include a vehicle control (DMSO without inhibitor).
-
Prepare a working solution of the serine protease in assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
-
Assay Protocol:
-
Add 25 µL of the diluted Rivulariapeptolide 1185 solutions or vehicle control to the wells of the 96-well microplate.
-
Add 50 µL of the serine protease solution to each well.
-
Incubate the plate at room temperature for 40 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for IC50 determination of Rivulariapeptolide 1185.
Application in a Hypothetical Signaling Pathway: Probing Protease-Activated Receptor (PAR) Signaling
Serine proteases, such as thrombin and trypsin, play a crucial role in cell signaling by activating Protease-Activated Receptors (PARs).[3][4][5][6][7] PAR1, a member of this family, is activated by proteolytic cleavage of its N-terminus, which unmasks a tethered ligand that initiates downstream signaling cascades. Rivulariapeptolide 1185, with its potent anti-protease activity, could be used as a chemical probe to investigate the role of specific serine proteases in PAR1 activation and subsequent cellular responses.
Caption: Hypothetical PAR1 signaling pathway probed by Rivulariapeptolide 1185.
Protocol 2: Investigating the Role of a Serine Protease in Cell-Based PAR1 Activation
This protocol provides a general framework for using Rivulariapeptolide 1185 to assess the involvement of a chymotrypsin-like serine protease in the activation of PAR1 signaling in a cell culture model. The readout for this assay is the measurement of intracellular calcium mobilization, a key downstream event in PAR1 signaling.
Materials:
-
Cells expressing PAR1 (e.g., HeLa cells, platelets)
-
Rivulariapeptolide 1185
-
Serine Protease agonist for PAR1 (e.g., Thrombin or a specific chymotrypsin-like protease)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed the PAR1-expressing cells in a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Inhibitor Treatment and Agonist Stimulation:
-
Prepare a working solution of Rivulariapeptolide 1185 in HBSS at various concentrations. Include a vehicle control (DMSO).
-
Add the Rivulariapeptolide 1185 solution or vehicle to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for the calcium dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Using the plate reader's injector, add the serine protease agonist to the wells to stimulate PAR1 activation.
-
Continue to record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the change in fluorescence as a percentage of the response in the vehicle-treated control wells.
-
Plot the normalized response against the concentration of Rivulariapeptolide 1185 to determine the extent of inhibition of the protease-mediated PAR1 activation.
-
Conclusion
Rivulariapeptolide 1185 is a powerful and selective chemical probe for studying serine proteases. The provided protocols offer a starting point for researchers to investigate the enzymatic activity and cellular functions of chymotrypsin, elastase, and other sensitive proteases. Its use in cell-based assays can help to elucidate the role of these enzymes in complex signaling pathways, paving the way for new discoveries in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Scaling Up Production of Rivulariapeptolide 1185
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivulariapeptolides, such as Rivulariapeptolide 1185, are a class of cyclic depsipeptides isolated from marine cyanobacteria of the genus Rivularia. These compounds have demonstrated potent protease inhibitory activity, making them promising candidates for further drug development.[1][2] However, the translation of these promising laboratory findings into clinical applications is often hampered by challenges in sustainable and scalable production. This document provides a comprehensive overview of proposed techniques and detailed protocols for scaling up the production of Rivulariapeptolide 1185. The information is based on established principles of cyanobacterial cultivation and peptide purification, as specific scale-up studies for this particular compound are not yet publicly available.
Introduction to Rivulariapeptolide 1185 and its Production
Rivulariapeptolide 1185 is a non-ribosomally synthesized peptide, a characteristic it shares with many other bioactive cyanobacterial metabolites.[3] Its discovery was part of a native metabolomics approach to identify protease inhibitors from a marine cyanobacterial biofilm.[1] The producing organism has been identified as a species of Rivularia, a genus of cyanobacteria known for producing a diverse array of secondary metabolites. The complex structure and potent bioactivity of Rivulariapeptolide 1185 necessitate a robust production platform to enable further preclinical and clinical evaluation.
This document outlines a multi-faceted approach to scaling up production, encompassing:
-
Strain Isolation and Culture Optimization: Maximizing the growth and productivity of the source organism.
-
Bioprocess Development: Selecting and optimizing large-scale cultivation systems.
-
Downstream Processing: Establishing efficient extraction and purification protocols suitable for larger volumes.
-
Future Perspectives: Exploring advanced techniques such as metabolic engineering.
Proposed Strategy for Scaling Up Production
A systematic approach is required to move from small-scale laboratory cultures to a robust, scalable production process. The following workflow outlines the key stages.
Caption: Overall workflow for scaling up Rivulariapeptolide 1185 production.
Experimental Protocols
Protocol 1: Laboratory-Scale Cultivation and Optimization of Rivularia sp.
Objective: To determine the optimal growth conditions for maximizing biomass and/or Rivulariapeptolide 1185 yield at the laboratory scale.
Materials:
-
Isolated strain of Rivularia sp.
-
Modified BG-11 medium (or other suitable marine cyanobacterial growth medium)
-
Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)
-
Incubator with controlled temperature, light, and shaking capabilities
-
Analytical equipment for measuring biomass (spectrophotometer) and peptide concentration (HPLC-MS)
Methodology:
-
Inoculum Preparation: Prepare a seed culture by inoculating 50 mL of sterile growth medium with a single colony or a small filament of Rivularia sp. Incubate under initial conditions (e.g., 25°C, 50 µmol photons m⁻² s⁻¹, 12:12 light:dark cycle) until the culture reaches the mid-exponential growth phase.
-
Experimental Setup: Prepare a series of 250 mL flasks containing 100 mL of sterile medium. Inoculate each flask with 5% (v/v) of the seed culture.
-
Parameter Optimization (One-Factor-at-a-Time or Design of Experiments):
-
Temperature: Test a range of temperatures (e.g., 20°C, 25°C, 30°C) while keeping other parameters constant.
-
Light Intensity: Evaluate different light intensities (e.g., 30, 50, 100, 150 µmol photons m⁻² s⁻¹).
-
Nutrient Concentration: Vary the concentrations of key nutrients like nitrogen and phosphorus in the BG-11 medium.
-
Salinity: Test different salt concentrations to mimic the natural marine environment.
-
-
Monitoring Growth: At regular intervals (e.g., every 2 days), aseptically remove a small sample from each flask. Measure the optical density at 750 nm (OD₇₅₀) as an indicator of biomass.
-
Quantifying Product Yield: At the end of the exponential growth phase (e.g., after 14-21 days), harvest the biomass by centrifugation. Extract the peptides (as per Protocol 3.3) and quantify the concentration of Rivulariapeptolide 1185 using a validated HPLC-MS method.
-
Data Analysis: Plot growth curves and calculate the specific growth rate. Determine the conditions that yield the highest biomass and the highest volumetric and specific productivity of Rivulariapeptolide 1185.
Caption: Key parameters for optimizing Rivularia sp. cultivation.
Protocol 2: Pilot-Scale Cultivation in a Photobioreactor (PBR)
Objective: To scale up the cultivation of Rivularia sp. from flasks to a controlled photobioreactor system.
Materials:
-
Laboratory-scale culture of Rivularia sp. (from Protocol 3.1) as inoculum.
-
Autoclavable photobioreactor (e.g., 5 L tubular or flat-panel PBR).
-
Sterile growth medium.
-
Air pump with sterile filter for aeration and mixing.
-
CO₂ supply for pH control and carbon supplementation.
-
Sensors for monitoring pH, temperature, and dissolved oxygen.
Methodology:
-
Sterilization and Assembly: Assemble and sterilize the photobioreactor according to the manufacturer's instructions.
-
Medium Preparation: Fill the PBR with the optimized sterile growth medium.
-
Inoculation: Aseptically transfer the inoculum from the laboratory-scale culture to achieve an initial OD₇₅₀ of approximately 0.1.
-
Cultivation: Set the optimized parameters (temperature, light intensity) determined in Protocol 3.1. Provide continuous aeration with sterile air to ensure mixing and gas exchange.
-
pH Control: Maintain the pH of the culture within the optimal range (e.g., 7.5-8.5) by sparging with CO₂ as needed.
-
Monitoring: Regularly monitor cell growth (OD₇₅₀), nutrient consumption, and product formation by taking aseptic samples.
-
Harvesting: When the culture reaches the stationary phase, harvest the biomass using continuous centrifugation or tangential flow filtration.
Protocol 3: Scalable Extraction and Purification of Rivulariapeptolide 1185
Objective: To efficiently extract and purify Rivulariapeptolide 1185 from the harvested cyanobacterial biomass.
Materials:
-
Harvested Rivularia sp. biomass (wet or lyophilized).
-
Solvents: Methanol (B129727) (MeOH), Dichloromethane (CH₂Cl₂), Acetonitrile (B52724) (ACN), Water (H₂O).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.
-
Rotary evaporator.
Methodology:
-
Biomass Extraction:
-
Resuspend the harvested biomass in a 2:1 mixture of CH₂Cl₂:MeOH.
-
Lyse the cells using a probe sonicator or bead beater.
-
Stir the mixture at room temperature for several hours.
-
Separate the organic extract from the biomass by filtration or centrifugation.
-
Repeat the extraction process on the biomass pellet to maximize recovery.
-
-
Solvent Partitioning:
-
Combine the organic extracts and partition against water to remove water-soluble impurities.
-
Collect the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH) to elute fractions of different polarities.
-
Analyze the fractions by HPLC-MS to identify those containing Rivulariapeptolide 1185.
-
-
Preparative HPLC:
-
Pool the fractions rich in Rivulariapeptolide 1185 and concentrate them.
-
Purify the target compound using a preparative HPLC system with a C18 column and a suitable gradient of acetonitrile in water (with 0.1% formic acid).
-
Collect the peak corresponding to Rivulariapeptolide 1185.
-
-
Final Product:
-
Evaporate the solvent from the collected HPLC fraction to obtain the purified peptide.
-
Confirm the purity and identity using analytical HPLC-MS and NMR spectroscopy.
-
Caption: Workflow for the extraction and purification of Rivulariapeptolide 1185.
Data Presentation (Example Data)
The following tables present hypothetical data from the optimization experiments described in Protocol 3.1. These serve as templates for presenting experimental results.
Table 1: Effect of Temperature on Rivularia sp. Growth and Rivulariapeptolide 1185 Production.
| Temperature (°C) | Maximum Biomass (g/L) | Volumetric Yield (mg/L) | Specific Yield (mg/g biomass) |
| 20 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.67 |
| 25 | 2.5 ± 0.2 | 2.1 ± 0.3 | 0.84 |
| 30 | 1.8 ± 0.1 | 1.5 ± 0.2 | 0.83 |
Table 2: Effect of Light Intensity on Rivularia sp. Growth and Rivulariapeptolide 1185 Production.
| Light Intensity (µmol m⁻² s⁻¹) | Maximum Biomass (g/L) | Volumetric Yield (mg/L) | Specific Yield (mg/g biomass) |
| 30 | 1.5 ± 0.2 | 1.4 ± 0.2 | 0.93 |
| 50 | 2.6 ± 0.3 | 2.2 ± 0.3 | 0.85 |
| 100 | 2.8 ± 0.2 | 2.4 ± 0.4 | 0.86 |
| 150 | 2.3 ± 0.3 | 1.8 ± 0.2 | 0.78 |
Future Perspectives: Advanced Scaling-Up Strategies
While optimization of cultivation and downstream processing can significantly enhance yields, further improvements may be achieved through advanced biological techniques.
Biosynthetic Pathway and Genetic Engineering
Rivulariapeptolide 1185 is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex. Understanding the corresponding gene cluster could open avenues for metabolic engineering.
References
Application Note: Analytical Standards and Protocols for Rivulariapeptolide 1185 Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Rivulariapeptolides are a family of cyclic depsipeptides identified from marine cyanobacteria.[1][2] Specifically, Rivulariapeptolide 1185 is a novel and potent serine protease inhibitor discovered through a native metabolomics approach, which combines non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein binding.[1][3] Its complex structure and significant biological activity make it a compound of interest for drug discovery and chemical biology.[3][4] This document provides detailed application notes and protocols for the isolation, characterization, and quantification of Rivulariapeptolide 1185 to serve as a standard for research and development.
Physicochemical and Structural Data
Rivulariapeptolide 1185 has been characterized using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Compound Name | Rivulariapeptolide 1185 | [1] |
| Chemical Class | Cyclic Depsipeptide | [1][5] |
| Molecular Formula | C₆₁H₈₇N₉O₁₅ | [1][6][7] |
| Molecular Weight | 1186.415 g/mol | [6] |
| Monoisotopic Mass (Neutral) | 1185.632163 Da | [6] |
| Monoisotopic Mass ([M+H]⁺) | 1186.6400 Da | [1][7] |
| Source | Marine Rivularia sp. | [2] |
Biological Activity: Serine Protease Inhibition
Rivulariapeptolide 1185 demonstrates potent inhibitory activity against several serine proteases. The half-maximal inhibitory concentrations (IC₅₀) were determined following a 40-minute pre-incubation of the compound with the target enzyme.[1][2][7]
| Target Protease | Rivulariapeptolide 1185 IC₅₀ (nM) | Rivulariapeptolide 1155 IC₅₀ (nM) | Rivulariapeptolide 1121 IC₅₀ (nM) |
| Chymotrypsin | 4.9 ± 0.5 | 3.5 ± 0.3 | 2.5 ± 0.3 |
| Elastase | 4.8 ± 0.4 | 1.8 ± 0.1 | 1.4 ± 0.2 |
| Proteinase K | 22.1 ± 1.9 | 10.1 ± 0.8 | 8.8 ± 0.7 |
Data are presented as the mean ± SD, n=3.[1][7]
Experimental Workflows and Logical Relationships
The discovery and analysis of Rivulariapeptolide 1185 involve a multi-step workflow that integrates metabolomics with classical natural product chemistry.
Caption: Workflow for discovery and characterization of Rivulariapeptolides.
Caption: Diagram of Rivulariapeptolide 1185 inhibiting protease activity.
Experimental Protocols
Protocol 1: Isolation and Purification of Rivulariapeptolide 1185
This protocol outlines the general steps for isolating Rivulariapeptolide 1185 from a cyanobacterial crude extract, guided by native metabolomics results.[1][7]
-
Extraction:
-
Lyophilize cyanobacterial biomass.
-
Perform solvent extraction using methanol (B129727) (MeOH) or a similar polar solvent.
-
Dry the extract under vacuum to yield a crude extract.
-
-
Native Metabolomics Screening (Target Identification):
-
Perform an initial screen using LC-MS with post-column infusion of the target protein (e.g., chymotrypsin) to identify potential binders by observing mass shifts.[4]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a suitable reversed-phase column (e.g., C18) for preparative scale.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing 0.1% formic acid (FA), is typically used for separating peptides.
-
Gradient (Example):
-
Start at 10-30% ACN.
-
Linearly increase to 70-90% ACN over 30-40 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on UV absorbance (e.g., 220 nm, 280 nm).
-
Analysis: Analyze collected fractions using LC-HRMS/MS to identify those containing the target mass of Rivulariapeptolide 1185 ([M+H]⁺ = 1186.6400).[1][7]
-
Purification: Pool and re-purify fractions containing the target compound until a purity of >95% is achieved.
-
Protocol 2: Structural Characterization
This protocol details the analytical methods for confirming the planar structure of the isolated compound.[1][4]
-
High-Resolution Tandem Mass Spectrometry (HR-MS/MS):
-
Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire MS¹ spectra to confirm the precursor ion mass and MS² (fragmentation) spectra to obtain structural information.
-
In-Silico Analysis: Use tools like SIRIUS and ZODIAC to determine the molecular formula from the exact mass and isotopic pattern.[1] Use CANOPUS to classify the compound and predict substructures from the MS/MS fragmentation pattern.[1][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve the purified peptide (>1 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Experiments: Acquire a suite of 1D and 2D NMR spectra to elucidate the planar structure.
-
1D: ¹H NMR.
-
2D: COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple bond correlation), and ROESY/NOESY (rotating/nuclear Overhauser effect spectroscopy).
-
-
Interpretation: Manually interpret the spectra to determine amino acid composition, sequence, and the location of ester linkages.[1]
-
Protocol 3: Quantitative Analysis by HPLC-HRMS/MS
While a certified reference standard for Rivulariapeptolide 1185 is not commercially available, this protocol, adapted from established methods for other cyanopeptides, can be used for relative or absolute quantification after validation.[8][9][10]
-
Sample Preparation:
-
For water samples, perform solid-phase extraction (SPE) for enrichment and cleanup.
-
For biological tissues, perform homogenization followed by solvent extraction (e.g., with an acidified MeOH/water mixture) and cleanup via SPE.[10]
-
-
Instrumentation and Conditions:
-
System: UHPLC coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive) or a triple quadrupole (QqQ) for high sensitivity.[10]
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: Develop a gradient optimized for the separation of Rivulariapeptolide 1185 from matrix components.
-
-
Mass Spectrometry Method:
-
Mode: Positive Ion ESI.
-
Acquisition: Use Parallel Reaction Monitoring (PRM) on an HRMS instrument or Multiple Reaction Monitoring (MRM) on a QqQ instrument.
-
Transitions (for MRM): Select the precursor ion (1186.64) and at least two characteristic product ions for quantification and confirmation. These must be determined by analyzing the MS/MS spectrum of a purified standard.
-
-
Quantification:
-
Calibration: Prepare a calibration curve using a purified and quantified (e.g., by qNMR) standard of Rivulariapeptolide 1185.
-
Data Analysis: Integrate the peak area of the target analyte and quantify using the calibration curve. Use an internal standard to correct for matrix effects and variations in instrument response.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.uwm.edu [web.uwm.edu]
- 7. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC-HRMS/MS | CHIMIA [chimia.ch]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
challenges in the isolation of Rivulariapeptolides from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Rivulariapeptolides from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating Rivulariapeptolides?
The isolation of Rivulariapeptolides, a family of potent serine protease inhibitors, presents several significant challenges stemming from their nature as specialized metabolites within complex environmental samples. A primary bottleneck is the need for compound purification to assign bioactivity and elucidate structure, a traditionally iterative and time-consuming process.[1][2][3][4] Key difficulties include:
-
Low Abundance: These peptides are often present in low concentrations within the crude cyanobacterial extract.
-
High Structural Diversity: Rivulariapeptolides exist as a family of structurally similar analogs (cyclodepsipeptides), making their separation from one another challenging.[5][6][7]
-
Complex Sample Matrix: The crude extract contains a vast number of other metabolites, many of which may have similar physicochemical properties, leading to co-elution during chromatographic separation.
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Bioactivity Assignment: Pinpointing which specific molecules in a complex mixture are responsible for the observed biological activity is a major hurdle in traditional bioactivity-guided fractionation.[1][4]
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De-replication of Known Compounds: Efficiently identifying already known compounds early in the workflow is crucial to focus resources on novel discoveries.
Q2: I am having trouble separating different Rivulariapeptolide analogs. What chromatographic conditions are recommended?
The separation of structurally similar Rivulariapeptolides requires high-resolution chromatography. A multi-step strategy involving solid-phase extraction (SPE) followed by preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) is often effective.
Initial fractionation of the crude extract can be achieved using reverse-phase SPE with a stepwise gradient of decreasing polarity. For fine separation of specific analogs, reverse-phase HPLC with a C18 or Hydro-RP column is recommended. Gradient elution is typically necessary to resolve compounds with subtle differences in hydrophobicity.
Table 1: Example HPLC Gradients for Rivulariapeptolide Isolation [6]
| Stage | Column | Mobile Phase (Solvent A: H₂O, Solvent B: Acetonitrile) | Flow Rate (mL/min) | Method |
| Preparative HPLC | Kinetex 5 µm RP 100 Å (21.00 x 150 mm) | Isocratic 50% B for 8 min, then linear gradient to 100% B over 14 min | 20.0 | Fractionation of SPE-derived fraction |
| Semi-preparative HPLC | Synergi 4 µm Hydro-RP 80 Å (10.00 x 250 mm) | Isocratic 35% B for 3 min, then linear gradient to 55% B over 22 min, then to 100% B in 1 min | 3.5 | Final purification of Rivulariapeptolide 1185 and 1155 |
Note: These are example gradients and may require optimization based on the specific sample matrix and instrumentation.
Q3: My bioactivity-guided fractionation is very slow. Is there a more efficient workflow?
Yes, traditional bioactivity-guided isolation is an iterative process that can take months.[5] A more advanced and scalable approach is Native Metabolomics , which integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein binding via native mass spectrometry.[1][2][3] This method allows for the rapid screening of complex mixtures to identify compounds that bind to a specific protein target (e.g., chymotrypsin (B1334515) for protease inhibitors) in a single LC-MS run.[5] This approach significantly accelerates the discovery process by directly targeting the isolation of bioactive compounds.
Troubleshooting Guides
Problem 1: Low yield of target Rivulariapeptolides after purification.
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Possible Cause 1: Inefficient Extraction. The initial extraction from the cyanobacterial biomass may be incomplete.
-
Solution: Ensure the biomass is thoroughly dried and extracted multiple times. A commonly used solvent system is a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) with gentle warming.[6][7]
-
-
Possible Cause 2: Loss of Compound During Fractionation. The target compounds may be distributed across multiple fractions during SPE or preparative HPLC.
-
Solution: Analyze all fractions from each separation step by LC-MS to track the distribution of the target masses. Pool fractions containing the compounds of interest before proceeding to the next purification step.
-
-
Possible Cause 3: Degradation of Peptides. Rivulariapeptolides, like other peptides, can be susceptible to degradation.
-
Solution: Avoid harsh pH conditions and high temperatures during extraction and purification. Store extracts and purified fractions at low temperatures (-20°C or below).
-
Problem 2: Difficulty in identifying and annotating novel Rivulariapeptolide analogs from MS/MS data.
-
Possible Cause 1: Insufficient Fragmentation. The MS/MS spectra may not contain enough information for structural elucidation.
-
Solution: Optimize collision energy (e.g., HCD) to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
-
Possible Cause 2: Manual data interpretation is complex and slow.
-
Solution: Utilize advanced computational tools to aid in structural annotation. Tools like SIRIUS can help determine the correct molecular formula from isotopic patterns, and CANOPUS can predict the chemical class (e.g., 'cyclic depsipeptide') from the MS/MS spectrum, significantly accelerating the annotation process.[6][7][8] Molecular networking analysis can also help to group related compounds and identify known analogs within the mixture.[6]
-
Table 2: Key Rivulariapeptolides and their Properties [5][6][9][10]
| Compound Name | Exact Mass [M+H]⁺ | Molecular Formula |
| Rivulariapeptolide 1185 (1) | 1186.6400 | C₆₁H₈₈N₉O₁₅ |
| Rivulariapeptolide 1155 (2) | 1156.5923 | C₅₉H₈₂N₉O₁₅ |
| Rivulariapeptolide 1121 (3) | 1122.6080 | C₅₆H₈₄N₉O₁₅ |
| Rivulariapeptolide 988 (4) | 989.4978 | C₅₀H₆₉N₈O₁₃ |
Experimental Protocols & Visualizations
Protocol: Native Metabolomics for Rapid Identification of Bioactive Peptides
This protocol provides a streamlined workflow to identify protein-binding compounds like Rivulariapeptolides directly from a crude extract. The method relies on post-column infusion of a target protein into the LC flow, followed by detection of protein-ligand complexes by native ESI-MS.[1][5]
Methodology:
-
Sample Preparation: Prepare a methanolic crude extract of the cyanobacterial biomass.
-
UHPLC Separation: Separate the crude extract using a micro-flow UHPLC system with a reverse-phase column. A typical gradient might run from 5% to 95% acetonitrile (B52724) in water (with 0.1% formic acid) over several minutes.
-
Post-Column Infusion:
-
Continuously infuse the target protein of interest (e.g., chymotrypsin) post-column using a syringe pump.
-
Simultaneously, add a make-up flow of a buffer like ammonium (B1175870) acetate (B1210297) to adjust the pH to near-native conditions, which is crucial for preserving the non-covalent protein-ligand interaction.[1]
-
-
Native Mass Spectrometry:
-
Data Analysis:
-
Run a parallel LC-MS/MS experiment without protein infusion to obtain fragmentation data for all metabolites in the extract.
-
Correlate the retention time of the protein-ligand complex from the native MS run with the high-resolution MS/MS data from the metabolomics run. This links the binding event to a specific compound's mass and fragmentation pattern, enabling targeted isolation.[1]
-
Caption: Workflow for Native Metabolomics.
Logical Diagram: Troubleshooting Low Isolation Yield
This diagram outlines a logical workflow for diagnosing and resolving issues related to low yields of Rivulariapeptolides during the isolation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors [escholarship.org]
- 4. [PDF] Native metabolomics identifies the rivulariapeptolide family of protease inhibitors | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of Cyclodepsipeptides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of cyclodepsipeptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying cyclodepsipeptides?
A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purification of cyclodepsipeptides. This method separates molecules based on their hydrophobicity. C18 columns are the most common stationary phase, and a mobile phase gradient of increasing organic solvent (typically acetonitrile) in water is used for elution. Trifluoroacetic acid (TFA) is a common additive to the mobile phase to improve peak shape.
Q2: My cyclodepsipeptide is showing broad or tailing peaks. What are the possible causes?
A2: Peak broadening or tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample or reducing the injection volume.[1]
-
Inappropriate Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to ensure proper focusing of the analyte on the column.
-
Secondary Interactions: Interactions between the analyte and the stationary phase, other than the primary hydrophobic interaction, can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column.
-
Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if necessary.
Q3: I am observing multiple peaks for my purified cyclodepsipeptide. What could be the reason?
A3: The presence of multiple peaks for a seemingly pure cyclodepsipeptide can be due to:
-
Conformational Isomers (Conformers): The cyclic and often flexible structure of cyclodepsipeptides can lead to the existence of multiple stable conformations that may be separated under certain HPLC conditions.
-
Diastereomers: If your synthesis produced a mixture of diastereomers, they will likely have different retention times on a standard HPLC column.
-
Aggregation: Cyclodepsipeptides can sometimes aggregate, leading to the appearance of multiple peaks, including some at earlier retention times (void volume).
Q4: How can I improve the resolution between my target cyclodepsipeptide and closely eluting impurities?
A4: To improve resolution, you can modify several parameters:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration over time) generally provides better resolution between closely eluting peaks.
-
Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the mobile phase additive (e.g., from TFA to formic acid) can alter the selectivity of the separation.
-
Stationary Phase: Switching to a different type of C18 column or a column with a different chemistry (e.g., C8, Phenyl-Hexyl) can significantly impact resolution.
-
Temperature: Optimizing the column temperature can improve peak shape and selectivity.
Q5: My recovery of the purified cyclodepsipeptide is low. What can I do to improve it?
A5: Low recovery can be a result of several factors:
-
Adsorption to Vials/Tubing: Hydrophobic peptides can adsorb to plastic or glass surfaces. Using low-adsorption vials can help mitigate this.
-
Precipitation: The cyclodepsipeptide may be precipitating in the sample solvent or during the purification process. Ensure your sample is fully dissolved and consider the solubility in the mobile phase.
-
Aggregation: Aggregated peptides may not be efficiently recovered from the column. Modifying the sample solvent or mobile phase conditions can sometimes reduce aggregation.
-
Improper Fraction Collection: Ensure your fraction collector is accurately timed to collect the entire peak of interest.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
dot
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Low Resolution or Co-elution of Peaks
dot
References
improving the yield of Rivulariapeptolides 1185 from cyanobacterial culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Rivulariapeptolides 1185 from cyanobacterial cultures. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are Rivulariapeptolides and why is improving their yield important?
A1: Rivulariapeptolides are a class of cyclic depsipeptides produced by certain species of cyanobacteria, such as those from the genus Rivularia. Rivulariapeptolide 1185, in particular, has been identified as a potent protease inhibitor, making it a compound of interest for drug discovery and development.[1][2] Improving its yield from cyanobacterial cultures is crucial for enabling further research, preclinical studies, and potential commercialization by providing a sustainable and scalable source of the compound.
Q2: What are the major factors influencing the production of Rivulariapeptolide 1185 in culture?
A2: The production of secondary metabolites like Rivulariapeptolide 1185 in cyanobacteria is a complex process influenced by a combination of genetic and environmental factors. Key factors include:
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Nutrient Availability: The concentrations of essential nutrients, particularly nitrogen and phosphorus, play a critical role in both biomass growth and the biosynthesis of secondary metabolites.
-
Light Conditions: Light intensity and photoperiod are crucial for photosynthesis, the primary energy source for cyanobacteria. These parameters can be manipulated to shift the balance between primary growth and secondary metabolite production.
-
Temperature: Temperature affects enzymatic activities and overall metabolic rates. Each Rivularia species will have an optimal temperature range for growth and peptide production.
-
Growth Phase: The production of secondary metabolites is often growth-phase dependent, with the highest yields typically observed during the stationary phase of the culture.
-
Biotic and Abiotic Stress: The introduction of stressors, such as nutrient limitation, high light, or the presence of chemical elicitors, can trigger defense mechanisms in cyanobacteria, leading to an increase in the production of secondary metabolites.
Q3: Is there an established biosynthetic pathway for Rivulariapeptolide 1185?
A3: The complete biosynthetic pathway for Rivulariapeptolide 1185 has not been fully elucidated in the public domain. However, it is known to be a non-ribosomally synthesized peptide, which means it is assembled by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS). Understanding the specific NRPS gene cluster responsible for its synthesis would open up opportunities for metabolic engineering to enhance its production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation of Rivularia for the production of Rivulariapeptolides.
Problem 1: Low Biomass Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Nutrient Concentrations | Optimize the nitrogen and phosphorus concentrations in the culture medium. Start with a standard medium like BG-11 and systematically vary the N:P ratio. | Increased growth rate and final biomass density. |
| Inadequate Light | Increase the light intensity gradually and/or extend the photoperiod. Monitor for signs of photoinhibition (e.g., bleaching). | Enhanced photosynthetic activity leading to higher biomass. |
| Incorrect Temperature | Determine the optimal growth temperature for your Rivularia strain by testing a range of temperatures (e.g., 20-30°C). | Improved enzymatic activity and overall metabolic rate, resulting in better growth. |
| Contamination | Inspect the culture microscopically for contaminating organisms. If present, attempt to obtain an axenic culture through standard microbiological techniques. | A pure culture of Rivularia will have optimal growth without competition for nutrients. |
Problem 2: Low Rivulariapeptolide 1185 Yield Despite Good Biomass
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harvesting at the Wrong Growth Phase | Monitor the growth curve of your culture and harvest at different time points (e.g., mid-log, late-log, and stationary phase). Analyze the Rivulariapeptolide 1185 content at each point. | Identification of the optimal growth phase for maximal peptide production, which is often the stationary phase. |
| Lack of Biosynthetic Precursors | Supplement the culture medium with potential amino acid precursors of Rivulariapeptolide 1185. | Increased availability of building blocks for the NRPS machinery, potentially leading to higher yields. |
| Insufficient Stress Induction | Introduce controlled stress conditions during the stationary phase, such as nitrogen or phosphorus limitation, or high light stress. | Triggering of the secondary metabolism and upregulation of the Rivulariapeptolide biosynthetic pathway. |
| Inefficient Extraction | Optimize the extraction protocol. Test different solvent systems (e.g., methanol (B129727), ethanol, acetonitrile) and extraction methods (e.g., sonication, repeated freeze-thaw cycles). | Improved recovery of Rivulariapeptolide 1185 from the cyanobacterial biomass. |
Experimental Protocols
Protocol 1: Optimizing Nutrient Conditions for Rivulariapeptolide 1185 Production
This protocol describes a systematic approach to optimizing the nitrogen and phosphorus concentrations for enhancing the yield of Rivulariapeptolide 1185.
Materials:
-
Axenic culture of the Rivularia species of interest.
-
Modified BG-11 medium with varying concentrations of NaNO₃ (nitrogen source) and K₂HPO₄ (phosphorus source).
-
Culture vessels (e.g., 250 mL Erlenmeyer flasks).
-
Incubator with controlled temperature and lighting.
-
Spectrophotometer for measuring optical density.
-
HPLC-MS system for quantification of Rivulariapeptolide 1185.
Methodology:
-
Prepare a series of modified BG-11 media with different nitrogen and phosphorus concentrations. A matrix of conditions is recommended (see table below).
-
Inoculate equal volumes of a log-phase Rivularia culture into each flask.
-
Incubate the cultures under constant temperature (e.g., 25°C) and light conditions (e.g., 50 µmol photons m⁻² s⁻¹ with a 16:8 hour light:dark cycle).
-
Monitor the growth of the cultures by measuring the optical density at 750 nm every 2-3 days.
-
Harvest the cultures in the late stationary phase.
-
Lyophilize the biomass and record the dry weight.
-
Extract the Rivulariapeptolides from a known amount of dried biomass using an appropriate solvent (e.g., 80% methanol).
-
Quantify the concentration of Rivulariapeptolide 1185 in the extracts using a validated HPLC-MS method.
Data Presentation: Hypothetical Optimization of Nutrient Conditions
| Nitrogen (mg/L) | Phosphorus (mg/L) | Biomass Yield (g/L) | Rivulariapeptolide 1185 Yield (mg/g dry weight) |
| 1500 (Standard BG-11) | 40 (Standard BG-11) | 1.2 | 0.5 |
| 750 | 40 | 1.1 | 0.8 |
| 375 | 40 | 0.9 | 1.2 |
| 1500 | 20 | 1.0 | 0.7 |
| 1500 | 10 | 0.8 | 1.0 |
| 750 | 20 | 1.3 | 1.5 |
Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values will need to be determined experimentally.
Protocol 2: Extraction and Quantification of Rivulariapeptolide 1185
This protocol provides a general method for the extraction and quantification of Rivulariapeptolide 1185 from Rivularia biomass.
Materials:
-
Lyophilized Rivularia biomass.
-
80% Methanol (HPLC grade).
-
Centrifuge and centrifuge tubes.
-
Syringe filters (0.22 µm).
-
HPLC vials.
-
HPLC-MS system with a C18 column.
-
Rivulariapeptolide 1185 analytical standard.
Methodology:
-
Weigh out a precise amount of lyophilized biomass (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of 80% methanol (e.g., 10 mL).
-
Vortex the mixture thoroughly and then sonicate for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another portion of 80% methanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of 80% methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC-MS system. Create a standard curve using the Rivulariapeptolide 1185 analytical standard to quantify the concentration in the sample.
Visualizations
Caption: Experimental workflow for optimizing and quantifying Rivulariapeptolide 1185.
Caption: A logical guide for troubleshooting low Rivulariapeptolide 1185 yield.
References
overcoming solubility issues with Rivulariapeptolides 1185 in assays
Welcome to the technical support center for Rivulariapeptolide 1185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in-vitro assays, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Rivulariapeptolide 1185 and what is its primary mechanism of action?
A1: Rivulariapeptolide 1185 is a cyclic depsipeptide and a potent inhibitor of serine proteases, particularly chymotrypsin (B1334515).[1][2][3] Its primary mechanism of action is the inhibition of chymotrypsin, which can play a role in signaling pathways related to apoptosis and inflammation.[1][4][5]
Q2: I am observing precipitation of Rivulariapeptolide 1185 in my aqueous assay buffer. What is the recommended solvent for creating a stock solution?
A2: Rivulariapeptolide 1185 is a hydrophobic peptide and exhibits poor solubility in aqueous solutions.[6][7] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2] A stock solution of at least 10 mM in 100% DMSO has been shown to be effective.[2]
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid cytotoxic effects.[8] The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific assay.
Q4: Can I use other organic solvents to dissolve Rivulariapeptolide 1185?
A4: Yes, other polar aprotic solvents such as Dimethyl Formamide (DMF) or Acetonitrile (ACN) can also be used to dissolve hydrophobic peptides.[8][9] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly dilute it with the aqueous assay buffer.[6]
Q5: Are there any alternative methods to improve the solubility of Rivulariapeptolide 1185 without using organic solvents?
A5: For researchers looking to avoid or reduce the concentration of organic solvents, using solubilizing agents like cyclodextrins can be an effective strategy. These agents can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10] Adjusting the pH of the buffer can also improve solubility; however, the optimal pH will depend on the isoelectric point of the peptide and the stability of the target enzyme.[9]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with Rivulariapeptolide 1185 in your experiments.
Initial Solubility Test
Before preparing a large volume of stock solution, it is prudent to test the solubility of a small amount of the lyophilized peptide.
-
Start with the recommended solvent: Attempt to dissolve a small, known amount of Rivulariapeptolide 1185 in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Vortex and Sonicate: If the peptide does not readily dissolve, vortex the solution for 30 seconds. If particulates are still visible, sonicate the vial in a water bath for 10-15 minutes.[8]
-
Gradual Dilution: Once the stock solution is clear, perform serial dilutions into your aqueous assay buffer. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.
Quantitative Data: Solubility of Rivulariapeptolide 1185
The following table summarizes the known solubility of Rivulariapeptolide 1185 and a compatible assay buffer composition.
| Solvent/Buffer | Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Forms a clear stock solution. | [2] |
| Water with 10% Acetonitrile and 0.1% Formic Acid | Diluted from DMSO stock | Compatible diluent for maintaining solubility in assays. | [2] |
Alternative Solubilization Strategies
If you continue to experience solubility issues or wish to avoid DMSO, consider the following strategies.
| Strategy | Description | Key Considerations |
| Co-solvents | Use a mixture of an organic solvent (e.g., Acetonitrile, Ethanol) and your aqueous buffer. | The final concentration of the organic solvent should be tested for compatibility with your assay and cell viability. |
| pH Adjustment | Modify the pH of your assay buffer. Hydrophobic peptides are often more soluble at a pH away from their isoelectric point. | Ensure the chosen pH does not negatively impact the activity of your target enzyme or the stability of the peptide. |
| Solubilizing Agents | Incorporate agents like cyclodextrins (e.g., HP-β-CD) into your buffer to enhance the solubility of hydrophobic compounds. | The concentration of the solubilizing agent may need to be optimized. |
| Chaotropic Agents | For highly aggregated peptides, strong denaturants like 6 M Guanidine Hydrochloride or 8 M Urea can be used for initial solubilization. | These are harsh agents and are generally not compatible with biological assays. Use as a last resort and ensure complete removal before the assay.[8] |
Experimental Protocols
Chymotrypsin Inhibition Assay using a Fluorogenic Substrate
This protocol describes a typical in-vitro assay to measure the inhibitory activity of Rivulariapeptolide 1185 against chymotrypsin.
Materials:
-
Rivulariapeptolide 1185
-
Bovine α-chymotrypsin
-
Fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
100% DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Rivulariapeptolide 1185 Stock Solution: Dissolve Rivulariapeptolide 1185 in 100% DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the Rivulariapeptolide 1185 stock solution in the Assay Buffer to achieve a range of desired final concentrations for the IC₅₀ determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Prepare Enzyme Solution: Prepare a working solution of α-chymotrypsin in the Assay Buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.
-
Prepare Substrate Solution: Prepare a working solution of the fluorogenic substrate in the Assay Buffer. The final concentration should be at or near the Kₘ value for the enzyme.
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the serially diluted Rivulariapeptolide 1185 or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 20 µL of the α-chymotrypsin working solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every minute for 30 minutes at 37°C.[11]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Rivulariapeptolide 1185 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reported IC₅₀ for Rivulariapeptolide 1185 against chymotrypsin is approximately 13.17 nM.[2]
-
Visualizations
Experimental Workflow for Chymotrypsin Inhibition Assay
Caption: Workflow for determining the IC50 of Rivulariapeptolide 1185 against chymotrypsin.
Signaling Pathway of Chymotrypsin Inhibition-Mediated Apoptosis
References
- 1. Chymotrypsin B cached in rat liver lysosomes and involved in apoptotic regulation through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting Rivulariapeptolides 1185 instability in solution
Welcome to the technical support center for Rivulariapeptolide 1185. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this cyclic depsipeptide in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Rivulariapeptolide 1185 and what are its key structural features?
Rivulariapeptolide 1185 is a cyclic depsipeptide, a class of natural products characterized by the presence of at least one ester bond within the cyclic backbone in addition to amide bonds.[1] It was first isolated from the marine cyanobacterium Rivularia sp.[2][3][4] Key structural features that may influence its stability include:
-
A Cyclic Depsipeptide Core: The presence of an ester linkage in the cyclic backbone.
-
N-Methylated Amino Acids: The peptide contains N-methylated amino acids, which can enhance resistance to enzymatic degradation.[5][6][7]
-
Tyrosine Residue: The structure includes a tyrosine residue.
-
Hydrophobic Nature: The overall structure has a significant number of hydrophobic residues.
Q2: What are the primary factors that can affect the stability of Rivulariapeptolide 1185 in solution?
The stability of Rivulariapeptolide 1185 in solution can be influenced by several factors, common to many peptides and specifically relevant to its structure:
-
pH: The ester bond is susceptible to hydrolysis under both acidic and alkaline conditions.[8]
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Solvent Composition: The choice of solvent can impact solubility and the rate of degradation. Organic co-solvents may be necessary for dissolution but can also affect stability.
-
Light Exposure: The presence of a tyrosine residue makes the molecule potentially susceptible to photo-oxidation.[9][10][11][12]
-
Enzymatic Degradation: While the cyclic nature and N-methylation offer some protection, degradation by esterases or other enzymes in biological matrices is possible.[13]
Q3: How should I properly store Rivulariapeptolide 1185?
For optimal stability, Rivulariapeptolide 1185 should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light. Once in solution, it is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue 1: Precipitation or Poor Solubility of Rivulariapeptolide 1185
Symptoms:
-
Visible particles in the solution.
-
Difficulty in dissolving the lyophilized powder.
-
Inconsistent results in bioassays.
Possible Causes:
-
Hydrophobicity: Rivulariapeptolide 1185 is a relatively hydrophobic molecule.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this peptide.
-
Aggregation: At high concentrations, peptide molecules may aggregate.
Troubleshooting Steps:
-
Solvent Selection:
-
Start by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Once dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.
-
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: While being mindful of potential hydrolysis, slight adjustments in the pH of the aqueous buffer may improve solubility.
-
Lower Concentration: Prepare a more dilute stock solution to reduce the likelihood of aggregation.
Issue 2: Loss of Biological Activity or Inconsistent Assay Results Over Time
Symptoms:
-
Decreased potency in bioassays with older solutions.
-
High variability between experimental replicates.
-
Appearance of new peaks in HPLC analysis of the solution.
Possible Causes:
-
Hydrolysis of the Ester Bond: The depsipeptide bond is a primary site of potential degradation, leading to a linearized and likely inactive form of the peptide.[8]
-
Oxidation: The tyrosine residue may be susceptible to oxidation.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in solution.
Troubleshooting Steps:
-
pH Control: Maintain the pH of the solution within a neutral and stable range (pH 6-7.5) if compatible with the experimental setup. Avoid strongly acidic or basic conditions.
-
Fresh Solutions: Prepare solutions fresh for each experiment from a lyophilized stock.
-
Low-Binding Labware: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Inert Gas: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Data Presentation
Table 1: Factors Affecting the Stability of Rivulariapeptolide 1185 in Solution
| Factor | Potential Impact | Recommendations |
| pH | Hydrolysis of the ester bond is accelerated at low (< 4) and high (> 8) pH.[8] | Maintain solutions at a pH between 6 and 7.5. |
| Temperature | Increased temperature accelerates the rate of all chemical degradation pathways. | Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions on ice. |
| Solvent | Organic solvents like DMSO can aid solubility but may not be ideal for long-term stability. Aqueous buffers are preferred for biological assays but may present solubility challenges. | Use the minimum amount of organic co-solvent necessary for dissolution. Ensure the final concentration of the organic solvent is compatible with the assay. |
| Light | UV light can induce photo-oxidation of the tyrosine residue.[9][11] | Store and handle solutions in amber vials or protect them from light. |
| Oxygen | The presence of dissolved oxygen can contribute to the oxidation of sensitive residues like tyrosine. | For long-term storage of stock solutions, consider using degassed solvents and purging the vial with an inert gas. |
| Enzymes | Esterases and proteases present in biological samples can degrade the peptide.[13] | For experiments in biological matrices, work quickly and at low temperatures. Consider the use of protease and esterase inhibitors if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Rivulariapeptolide 1185
-
Allow the vial of lyophilized Rivulariapeptolide 1185 to equilibrate to room temperature before opening to prevent condensation.
-
Add a small, precise volume of 100% DMSO to the vial to dissolve the peptide to a high concentration (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of Rivulariapeptolide 1185 Stability by HPLC-MS
This protocol outlines a general procedure for monitoring the degradation of Rivulariapeptolide 1185 over time.
-
Sample Preparation:
-
Prepare a solution of Rivulariapeptolide 1185 at a known concentration in the desired buffer or solvent system.
-
Divide the solution into several aliquots in separate vials for different time points.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.
-
If necessary, quench any ongoing reaction by freezing the sample immediately at -80°C or by adding a quenching agent compatible with HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) method coupled to a mass spectrometer (MS). A C18 column is a common choice for peptides of this nature.
-
Use a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Monitor the disappearance of the main peak corresponding to intact Rivulariapeptolide 1185 and the appearance of any new peaks corresponding to degradation products.
-
The mass spectrometer can be used to identify the mass of the parent peptide and any degradation products, which can help in elucidating the degradation pathway (e.g., a mass increase of 18 Da would suggest hydrolysis).
-
-
Data Analysis:
-
Integrate the peak area of the intact Rivulariapeptolide 1185 at each time point.
-
Plot the percentage of remaining Rivulariapeptolide 1185 as a function of time to determine its stability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for instability issues.
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways for the peptide.
References
- 1. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo-cross-linking approach to engineering small tyrosine-containing peptide hydrogels with enhanced mechanical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical formation of quinone methides from peptides containing modified tyrosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Photofragmentation at 263 nm of small peptides containing tyrosine: the role of the charge transfer on CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Native Metabolomics for Identifying Low-Abundance Peptides
Welcome to the technical support center for the refinement of native metabolomics to identify low-abundance peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting my low-abundance peptide of interest?
A1: The inability to detect low-abundance peptides is a common challenge in proteomics and metabolomics. Several factors could contribute to this issue:
-
High Abundance Protein Masking: The presence of highly abundant proteins in your sample can mask the signals of low-abundance peptides.[1][2] The dynamic range of protein concentrations in biological samples can span several orders of magnitude, making it difficult for the mass spectrometer to detect less abundant species.[1][2]
-
Suboptimal Sample Preparation: Inefficient extraction, protein digestion, or peptide cleanup can lead to the loss of low-abundance peptides.[3] It is crucial to use protocols optimized for low-abundance analytes.
-
Insufficient Mass Spectrometer Sensitivity: The instrument's detection limit might be higher than the concentration of your target peptide.
-
Inadequate Chromatographic Separation: Poor separation of peptides during liquid chromatography (LC) can lead to co-elution, where multiple peptides enter the mass spectrometer simultaneously, causing ion suppression and preventing the detection of low-abundance species.[4][5]
-
Incorrect Mass Spectrometry Parameters: Data-Dependent Acquisition (DDA) settings may not be optimized for selecting low-intensity precursor ions for fragmentation.[6]
Q2: What is "native metabolomics" and how can it help in identifying low-abundance peptides?
A2: Native metabolomics is an approach that analyzes metabolites and their interactions with proteins under non-denaturing conditions.[7] This technique is particularly useful for identifying low-abundance peptides that may be part of a protein-ligand complex. By preserving the native state of proteins and their interactions, native mass spectrometry can directly detect the binding of small molecules, including peptides, to their protein targets.[8] This can help in identifying and characterizing peptides that might otherwise be too low in concentration to detect in a standard metabolomics workflow.
Q3: How can I enrich my sample for low-abundance peptides?
A3: Several strategies can be employed to enrich for low-abundance peptides and proteins:
-
Depletion of High-Abundance Proteins: This involves removing the most abundant proteins from your sample using methods like immunoaffinity depletion or ion-exchange chromatography.[9][10]
-
Enrichment using Combinatorial Peptide Ligand Libraries: Technologies like ProteoMiner™ use a diverse library of hexapeptides to bind a broad range of proteins. High-abundance proteins saturate their ligands and the excess is washed away, while low-abundance proteins are concentrated.[11][12][13]
-
Fractionation: Separating your sample into multiple fractions based on physicochemical properties (e.g., size, charge) before LC-MS/MS analysis can reduce sample complexity and improve the detection of low-abundance peptides.[14]
Q4: What is the impact of LC gradient length on peptide identification?
A4: Longer LC gradients generally lead to an increase in the number of identified peptides.[4][5] This is because a longer gradient provides better separation of peptides, reducing co-elution and ion suppression.[4][5] It also allows more time for the mass spectrometer to sample a larger number of precursor ions. However, the improvement in peptide identifications diminishes with excessively long gradients, so optimization is key.[4][5]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for Peptides of Interest
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Complexity | Implement a fractionation or enrichment strategy (e.g., ProteoMiner) prior to LC-MS analysis.[11][12][13] | Reduction of high-abundance proteins and enrichment of low-abundance peptides, leading to improved signal intensity. |
| Ion Suppression | Optimize the LC gradient to achieve better separation of co-eluting peptides.[4][5] Experiment with different gradient lengths and solvent compositions. | Improved peak shape and resolution, minimizing the masking effect of high-abundance co-eluting species. |
| Inefficient Ionization | Adjust mass spectrometer source parameters such as spray voltage, gas flow, and temperature to optimize ionization of your target peptides. | Enhanced signal intensity and stability for the peptides of interest. |
| Contamination | Ensure all reagents and materials are of high purity and handle samples carefully to avoid contamination from polymers, detergents, or other sources that can cause ion suppression. | Cleaner baseline and improved signal-to-noise ratio. |
Issue 2: Low Number of Identified Peptides
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal DDA Settings | Adjust the Data-Dependent Acquisition (DDA) parameters. Decrease the intensity threshold for triggering MS/MS, increase the number of precursors selected for fragmentation ("TopN"), and optimize the dynamic exclusion time to allow for the selection of lower-abundance ions.[6] | Increased number of MS/MS spectra acquired for low-abundance peptides, leading to more identifications. |
| Incomplete Protein Digestion | Optimize the digestion protocol. Ensure the correct enzyme-to-protein ratio, digestion time, and temperature. Consider using a different enzyme or a combination of enzymes.[3] | More complete digestion of proteins into peptides, increasing the pool of peptides available for detection. |
| Peptide Loss During Sample Preparation | Use low-binding tubes and pipette tips. Optimize cleanup steps to minimize peptide loss.[15] | Higher recovery of peptides, especially those present at low concentrations. |
| Incorrect Database Search Parameters | Ensure the correct proteome database is being used. Adjust mass tolerances for precursor and fragment ions to match your instrument's performance. Include potential post-translational modifications in your search. | More accurate and a higher number of peptide-spectrum matches. |
Data Presentation
Table 1: Impact of LC Gradient Length on Peptide Identification
This table summarizes the general trend observed when increasing the LC gradient length for the analysis of complex proteomic samples. The data illustrates that while longer gradients improve peptide identification, the rate of improvement decreases with very long run times.
| Gradient Length (minutes) | Relative Number of Identified Peptides |
| 30 | 1.0x (Baseline) |
| 60 | ~1.5x |
| 90 | ~1.8x |
| 120 | ~2.0x |
| 180 | ~2.2x |
Note: The relative increase can vary depending on the sample complexity, LC column, and mass spectrometer used.[4][5]
Table 2: Comparison of High-Abundance Protein Depletion Strategies
This table provides a qualitative comparison of common methods used to remove high-abundance proteins from biological samples.
| Depletion Method | Principle | Advantages | Disadvantages |
| Immunoaffinity Depletion | Uses antibodies to specifically capture and remove target high-abundance proteins (e.g., albumin, IgG).[9][10] | High specificity for target proteins. | Can co-deplete non-target proteins that are bound to the abundant proteins. Limited to the availability of antibodies for the target proteins. |
| Ion-Exchange Chromatography | Separates proteins based on their net charge.[10] | Can remove a broad range of charged high-abundance proteins. | Less specific than immunoaffinity; may result in the loss of some low-abundance proteins with similar charge properties. |
| Organic Solvent Precipitation | Precipitates large proteins out of solution using organic solvents like acetonitrile (B52724).[1] | Simple and cost-effective. Can release carrier-bound small molecules. | May not be as efficient as other methods and can lead to the loss of some low-abundance proteins. |
Experimental Protocols
Protocol 1: General LC-MS/MS Workflow for Low-Abundance Peptide Identification
-
Protein Extraction: Extract proteins from your biological sample using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with IAA (iodoacetamide) to prevent refolding.
-
Protein Digestion: Digest the proteins into peptides using an appropriate enzyme, typically trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Peptide Desalting: Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase nano-LC column.
-
Separate the peptides using a linear gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over an extended period (e.g., 90-180 minutes).[4][5]
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in DDA mode.
-
Optimize DDA settings to favor the selection of low-abundance precursors (e.g., lower intensity threshold, longer dynamic exclusion).[6]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Set appropriate search parameters, including mass tolerances, enzyme specificity, and variable modifications.
-
Filter the results to a specific false discovery rate (FDR), typically 1%, to ensure high-confidence identifications.
-
Protocol 2: Enrichment of Low-Abundance Proteins using ProteoMiner™
This protocol is a general guideline based on the principles of the ProteoMiner™ Protein Enrichment Kit.[12] Always refer to the manufacturer's specific instructions.
-
Sample Preparation: Prepare your protein extract as described in Protocol 1 (steps 1 and 2).
-
Binding:
-
Equilibrate the ProteoMiner™ beads according to the manufacturer's protocol.
-
Incubate your protein sample with the equilibrated beads for a specified time (e.g., 2 hours) with gentle mixing. This allows proteins to bind to the hexapeptide ligands.
-
-
Washing:
-
Centrifuge the bead suspension to pellet the beads.
-
Discard the supernatant, which contains the unbound, high-abundance proteins.
-
Wash the beads several times with the provided wash buffer to remove any remaining unbound proteins.
-
-
Elution:
-
Add the elution buffer to the beads to release the bound proteins (which are now enriched for low- and medium-abundance species).
-
Incubate as recommended and then centrifuge to collect the supernatant containing the enriched protein fraction.
-
-
Downstream Processing: The enriched protein sample can now be processed for digestion and LC-MS/MS analysis as described in Protocol 1 (from step 3 onwards).
Visualizations
Caption: General experimental workflow for low-abundance peptide identification.
Caption: Workflow for native metabolomics to identify protein-peptide interactions.
Caption: A logical troubleshooting guide for low peptide signal issues.
References
- 1. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 4. Effects of Column and Gradient Lengths on Peak Capacity and Peptide Identification in nanoflow LC-MS/MS of Complex Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of column and gradient lengths on peak capacity and peptide identification in nanoflow LC-MS/MS of complex proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening [frontiersin.org]
- 9. An experimental workflow for enrichment of low abundant proteins from human serum for the discovery of serum biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Depletion Strategies for the Enrichment of Low-Abundance Proteins in Urine | PLOS One [journals.plos.org]
- 11. cbt20.wordpress.com [cbt20.wordpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. High Abundance Proteins Depletion vs Low Abundance Proteins Enrichment: Comparison of Methods to Reduce the Plasma Proteome Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing non-specific binding in Rivulariapeptolides 1185 bioassays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) in bioassays involving Rivulariapeptolide 1185 and related compounds. It is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in Rivulariapeptolide 1185 bioassays?
A1: Non-specific binding refers to the tendency of a ligand, such as Rivulariapeptolide 1185, to adhere to surfaces other than its intended biological target (e.g., a specific protease). This can include binding to microplate wells, tubing, filter membranes, or other proteins in the assay matrix.[1] NSB is a significant problem because it can lead to high background noise, reduced signal-to-noise ratio, and inaccurate quantification of the binding affinity, potentially masking the true specific interaction or leading to false-positive results.[2][3]
Q2: What are the common causes of NSB for cyanobacterial peptides like Rivulariapeptolides?
A2: NSB for peptides is often caused by their physicochemical properties.[1] Key causes include:
-
Hydrophobic Interactions: The peptide may adsorb to plastic surfaces of labware.[4]
-
Ionic Interactions: Charged residues on the peptide can interact with charged surfaces.[1][4]
-
Low Concentration Issues: NSB is often more pronounced at the low concentrations typically used in binding assays.[1]
-
Matrix Effects: Components in the biological sample or buffer can interact with the peptide.[3]
Q3: How can I differentiate between specific and non-specific binding in my results?
A3: A common method is to run a competition assay. To determine specific binding, measure the binding of a labeled Rivulariapeptolide in the presence and absence of a large excess of an unlabeled, specific competitor. The difference between total binding (no competitor) and the binding in the presence of the competitor is the specific binding. In native metabolomics using mass spectrometry, a "binding threshold" can be applied using collision-induced dissociation to help distinguish between specific and non-specific interactions.[5]
Q4: I suspect high NSB in my assay. What are the first troubleshooting steps?
A4: The initial steps should focus on optimizing the assay conditions and materials.[2]
-
Review Your Materials: Evaluate the type of microplates and tubes you are using. Consider switching to low-binding polypropylene (B1209903) or glass-coated plates.[1]
-
Optimize Buffer Composition: Adjusting the pH and salt concentration of your assay buffer can significantly reduce ionic interactions.[4]
-
Introduce Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) to your buffer to saturate non-specific binding sites on surfaces.[4][6]
-
Check Reagent Quality: Ensure the purity and integrity of your Rivulariapeptolide 1185 and target protein, as degradation or aggregation can affect binding characteristics.[3]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: My assay has high background noise and a low signal-to-noise ratio.
-
Potential Cause: Significant non-specific binding of Rivulariapeptolide 1185 to the assay plate or other surfaces.[2]
-
Troubleshooting Steps:
-
Increase Blocking Efficiency:
-
Modify Assay Buffer:
-
Change Labware:
-
Switch to certified low-binding plates and tubes. Some peptides show different binding properties to different types of polypropylene, so testing plates from another supplier may be beneficial.[1]
-
-
Problem: I am observing poor reproducibility and high variability between replicate wells.
-
Potential Cause: Inconsistent sample preparation or variable non-specific binding across the plate.[2]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for every step, especially pipetting and washing.[2]
-
Use High-Concentration Stocks: Prepare calibration standards and quality control samples by spiking a high-concentration stock solution of the peptide directly into the assay matrix and then performing serial dilutions. This minimizes adsorption issues at low concentrations.[1]
-
Control Temperature: Perform all assay incubations at a consistent, controlled temperature.[2]
-
Evaluate Reagent Consistency: Prepare large batches of reagents and buffers to minimize batch-to-batch variability.[2]
-
Problem: My results show a lower-than-expected binding affinity (e.g., high IC50).
-
Potential Cause: Loss of active peptide due to adsorption to surfaces, leading to a lower effective concentration in the assay.
-
Troubleshooting Steps:
-
Quantify Analyte Loss: Test for peptide loss by preparing a known concentration in your assay buffer and chosen labware, incubating under assay conditions, and then measuring the concentration.
-
Add Organic Solvents: For uncharged or hydrophobic peptides, adding a small amount of an organic solvent to the solution can improve solubility and prevent adsorption. Note that this may alter the properties of the target protein and must be validated.[6]
-
Include Carrier Proteins: Using a carrier protein like BSA in your solutions can help prevent the peptide from binding to container walls.[6]
-
Section 3: Experimental Protocols
Protocol 1: General Optimization of Assay Buffer to Reduce NSB
This protocol provides a systematic approach to optimizing your assay buffer.
-
Establish a Baseline: Run your standard assay to determine the current level of total binding and non-specific binding (using a competitor).
-
Prepare a Matrix of Test Buffers:
-
pH Series: Prepare your base assay buffer at several different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Salt Series: Using the optimal pH from the previous step, prepare buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).[4]
-
Blocking Agent Series: Using the optimal pH and salt concentration, prepare buffers with different blocking agents and concentrations (e.g., 0.1% BSA, 1% BSA, 0.05% Tween-20).[4][6]
-
-
Test Each Condition: For each test buffer, measure both total binding and non-specific binding.
-
Analyze Results: Calculate the specific binding and the signal-to-background ratio for each condition. Select the buffer composition that provides the highest signal-to-background ratio without compromising the specific interaction.
Protocol 2: Native Metabolomics LC-MS Workflow for Rivulariapeptolide Binding
This workflow is adapted from methodologies used to identify Rivulariapeptolides as protease inhibitors.[7]
-
Sample Preparation: A crude cyanobacterial extract or purified Rivulariapeptolide 1185 is prepared and solubilized.
-
UHPLC Separation:
-
Post-Column Infusion:
-
After the UHPLC column, the eluent is mixed with a solution containing the target protein (e.g., chymotrypsin) in a buffer suitable for maintaining its native state (e.g., 10 mM ammonium (B1175870) acetate).[5][8] This is delivered via a make-up pump.
-
-
Mass Spectrometry Detection:
-
The combined flow is introduced into the mass spectrometer.
-
The instrument monitors the mass of the intact protein over the course of the LC run.
-
When a binding molecule (like Rivulariapeptolide 1185) elutes from the column, it forms a complex with the protein, resulting in a detectable mass shift.[9]
-
-
Data Analysis: The mass difference between the unbound protein and the protein-ligand complex reveals the molecular weight of the binding ligand. The retention time of this complex is correlated with a parallel metabolomics run (without protein infusion) to identify the compound.[7]
Section 4: Quantitative Data Summary
The following table summarizes the reported potency of various Rivulariapeptolides and related Molassamides against different serine proteases. This data can serve as a benchmark for your own experiments.
| Compound | Target Protease | IC50 (nM) [± SD] |
| Rivulariapeptolide 1185 | Chymotrypsin | 10.3 [± 1.2] |
| Elastase | 31.3 [± 1.6] | |
| Proteinase K | > 10,000 | |
| Rivulariapeptolide 1155 | Chymotrypsin | 14.3 [± 1.5] |
| Elastase | 24.3 [± 0.9] | |
| Proteinase K | > 10,000 | |
| Rivulariapeptolide 1121 | Chymotrypsin | 12.0 [± 0.9] |
| Elastase | 23.3 [± 1.3] | |
| Proteinase K | > 10,000 | |
| Molassamide | Chymotrypsin | 24.0 [± 2.5] |
| Elastase | 84.0 [± 6.5] | |
| Proteinase K | 162.3 [± 12.3] | |
| Molassamide B (Brominated) | Chymotrypsin | 0.7 [± 0.1] |
| Elastase | 25.0 [± 1.5] | |
| Proteinase K | 42.7 [± 3.2] | |
| Data sourced from Reher et al., 2022 via BioRxiv and subsequently published.[7][10] |
Section 5: Visual Guides
The following diagrams illustrate key workflows and concepts for addressing non-specific binding.
Figure 1: A troubleshooting workflow for addressing high non-specific binding in bioassays.
Figure 2: Experimental workflow for native metabolomics to detect protein-ligand binding.[7]
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. swordbio.com [swordbio.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Lost samples: NSB and impact of blocking agents [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution NMR for Rivulariapeptolide 1185
Welcome to the technical support center for enhancing the resolution of NMR spectra for Rivulariapeptolides and other complex cyclic peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their NMR experiments for the highest quality data.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of Rivulariapeptolide 1185 shows severe peak overlapping. What are the initial steps to improve resolution?
A1: Peak overlapping in the 1H NMR spectra of complex cyclic peptides like Rivulariapeptolides is a common challenge due to the large number of protons in similar chemical environments.[1] Here are some initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your sample is of high purity (>95%) to avoid signals from contaminants.[2] The concentration should be optimized (typically 0.1-5 mM) to maximize signal without causing aggregation, which can lead to broader peaks.[2]
-
Change the Solvent: Sometimes, simply changing the deuterated solvent can alter the chemical shifts of certain protons enough to resolve overlapping signals.[1] Solvents like benzene-d6 (B120219) can induce different chemical shifts compared to chloroform-d6 or methanol-d4.[1]
-
Adjust Temperature: Acquiring the spectrum at a different temperature can affect the conformational dynamics of the peptide, potentially resolving overlapping resonances of different conformers.[1]
Q2: I am still facing resolution issues after basic troubleshooting. What advanced NMR techniques can I employ?
A2: For complex molecules like Rivulariapeptolide 1185, advanced NMR techniques are often necessary to achieve the desired resolution. Consider the following:
-
Higher Field Strength: If accessible, using a higher field NMR spectrometer (e.g., 800 MHz or above) will increase the dispersion of signals and significantly improve resolution.[3]
-
Cryoprobes: Utilizing a cryoprobe can dramatically increase the signal-to-noise ratio (S/N) by 3 to 4 times, allowing for the use of smaller sample quantities or significantly reducing experiment time.[4][5][6] This enhanced sensitivity can be translated into higher resolution in the indirect dimensions of 2D experiments.
-
Non-Uniform Sampling (NUS): NUS is a powerful technique that allows for the acquisition of high-resolution 2D NMR data in a fraction of the time required for conventional sampling.[7][8][9][10] This is particularly beneficial for time-consuming experiments like HSQC and HMBC on low-concentration samples.
-
Pure Shift NMR: These experiments collapse complex multiplets into single sharp peaks, dramatically simplifying the spectrum and revealing hidden correlations.[11][12] This is highly effective for resolving severe spectral overlap.
Troubleshooting Guides
Guide 1: Dealing with Broad and Unresolved Peaks
Problem: The peaks in the NMR spectrum of Rivulariapeptolide 1185 are broad, leading to poor resolution and difficulty in interpreting coupling patterns.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer carefully. Poor shimming is a common cause of broad lineshapes.[13] |
| Sample Aggregation | Decrease the sample concentration.[13] For some peptides, aggregation is concentration-dependent. |
| Presence of Paramagnetic Impurities | Add a small amount of a chelating agent like EDTA to sequester paramagnetic metal ions.[13] |
| Slow Conformational Exchange | Acquire spectra at different temperatures. A higher temperature might accelerate the exchange to the fast regime on the NMR timescale, resulting in sharper averaged signals. Conversely, a lower temperature might slow the exchange sufficiently to observe individual conformers. |
| Unresolved Scalar Couplings | Employ pure shift NMR techniques to collapse the multiplets into singlets.[14][12] |
Guide 2: Enhancing Sensitivity for Low-Concentration Samples
Problem: The concentration of the purified Rivulariapeptolide 1185 is very low, resulting in a poor signal-to-noise ratio and making it difficult to obtain high-quality 2D spectra.
Solutions and Methodologies:
| Technique | Description | Expected Improvement |
| Cryoprobe | Cryogenically cooled detection coils reduce thermal noise, leading to a significant sensitivity boost.[5][6][15] | 3-4 fold increase in S/N compared to room temperature probes.[5] |
| Micro-NMR Probes | For extremely mass-limited samples, microprobes can provide excellent sensitivity, although they require higher concentrations.[4] | An attractive alternative to cryoprobes for mass-limited samples.[4] |
| Longer Acquisition Time | Increasing the number of scans will improve the S/N ratio, which is proportional to the square root of the number of scans.[6] | Doubling the S/N requires a four-fold increase in experiment time. |
| Non-Uniform Sampling (NUS) | By acquiring only a fraction of the data points in the indirect dimension, NUS allows for longer acquisition times on the collected points for a given total experiment time, thus improving sensitivity and resolution.[7][8] | Can reduce measurement times by a factor of two or more for routine 2D experiments.[7] |
Experimental Protocols
Protocol 1: High-Resolution 2D HSQC using Non-Uniform Sampling (NUS)
This protocol is designed to acquire a high-resolution 1H-13C HSQC spectrum of Rivulariapeptolide 1185, which is essential for assigning carbon-proton one-bond correlations.
-
Sample Preparation: Dissolve 1-5 mg of Rivulariapeptolide 1185 in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in a high-quality NMR tube.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for both 1H and 13C frequencies.
-
Perform careful shimming to achieve a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse sequence: hsqcedetgpsisp2.3 (or equivalent phase-sensitive HSQC with multiplicity editing).
-
Set the spectral widths for both 1H (e.g., 12 ppm) and 13C (e.g., 160 ppm) to cover all expected signals.
-
Set the number of points in the direct dimension (F2) to 2048.
-
For the indirect dimension (F1), set the desired final number of points to 1024 or higher for good resolution.
-
Enable Non-Uniform Sampling. Set the sampling percentage to 25-50%. A lower percentage will save more time but may introduce artifacts if the spectrum is very crowded.[10]
-
Set the number of scans to achieve adequate S/N (e.g., 8, 16, or higher depending on the sample concentration).
-
Set the relaxation delay (d1) to 1.5-2.0 seconds.
-
-
Processing:
-
Process the NUS data using an appropriate reconstruction algorithm (e.g., Iterative Soft Thresholding - IST) provided by the spectrometer software.
-
Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Phase and baseline correct the spectrum as needed.
-
Protocol 2: Acquiring a Pure Shift 1H NMR Spectrum
This protocol aims to simplify a crowded 1H NMR spectrum by collapsing the multiplets into singlets.
-
Sample Preparation: As described in Protocol 1.
-
Spectrometer Setup: As described in Protocol 1.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse sequence: zangger or psyche (or other available pure shift sequences).
-
Set the 1H spectral width to encompass all proton signals.
-
The sweep width in the indirect dimension (for pseudo-2D pure shift experiments) should be set according to the pulse sequence recommendations, typically around 50-100 Hz.[12]
-
Optimize the gradient strengths and selective pulse shapes as per the specific pulse sequence manual.
-
Set the number of scans and relaxation delay to achieve the desired S/N.
-
-
Processing:
-
The pseudo-2D data is processed by the spectrometer software to reconstruct the 1D pure shift spectrum.
-
Apply appropriate window functions before Fourier transformation.
-
Phase and baseline correct the final 1D spectrum.
-
Visualizations
Caption: Troubleshooting workflow for enhancing NMR spectral resolution.
Caption: Logical relationship between NMR challenges and solutions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 9. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 11. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pure Shift NMR [uwyo.edu]
- 13. benchchem.com [benchchem.com]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. books.rsc.org [books.rsc.org]
strategies for improving the chemical synthesis efficiency of Rivulariapeptolides
Welcome to the technical support center for the chemical synthesis of Rivulariapeptolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these complex cyclic depsipepeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of Rivulariapeptolides?
A1: The main hurdles in the total synthesis of Rivulariapeptolides, which are a class of Ahp (3-amino-6-hydroxy-2-piperidone)-containing cyclodepsipeptides, include:
-
Synthesis of the Ahp moiety: The 3-amino-6-hydroxy-2-piperidone (Ahp) unit is a hemiaminal and can be chemically unstable. Its synthesis often involves the late-stage cyclization of a glutamic aldehyde precursor within the assembled peptide chain.[1][2]
-
Macrocyclization: The formation of the macrocyclic ring, either through macrolactamization (amide bond formation) or macrolactonization (ester bond formation), is often a low-yielding step due to competing intermolecular oligomerization and the conformational constraints of the linear precursor.
-
Epimerization: The chiral centers, particularly at the C-terminus during activation for cyclization, are susceptible to racemization, which can lead to diastereomeric impurities that are difficult to separate.
-
Solid-Phase vs. Solution-Phase Strategy: Choosing between a solid-phase peptide synthesis (SPPS) or a solution-phase approach presents a trade-off. SPPS simplifies purification of intermediates but can suffer from aggregation and lower yields for complex sequences.[3][4] Solution-phase synthesis offers flexibility but requires purification after each step.[3][4]
-
Purification: The final cyclic depsipeptide can be challenging to purify due to its lipophilic nature, potential for aggregation, and the presence of closely related impurities.
Q2: What are the main strategies for the macrocyclization step in Rivulariapeptolide synthesis?
A2: There are three primary strategies for the crucial macrocyclization step in the synthesis of cyclic depsipeptides like Rivulariapeptolides:[5][6]
-
Solution-Phase Macrolactamization: The linear peptide with a pre-formed ester linkage is cleaved from the solid support, and the cyclization is performed in solution by forming an amide bond. High dilution conditions are typically required to favor the intramolecular reaction.
-
On-Resin Macrolactamization: The peptide is anchored to the resin via a side chain, allowing for the head-to-tail cyclization to occur while still attached to the solid support. This utilizes the "pseudo-dilution" effect of the resin to minimize intermolecular side reactions.
-
Solution-Phase Macrolactonization: The linear peptide is synthesized, and the cyclization is achieved by forming an ester bond in solution. This can be challenging due to the lower nucleophilicity of hydroxyl groups compared to amines.
Q3: How can I minimize epimerization during the synthesis?
A3: Epimerization, particularly at the C-terminal amino acid during activation for cyclization, can be minimized by:
-
Choice of Coupling Reagents: Using modern coupling reagents such as HATU, HBTU, or COMU in combination with additives like HOAt or HOBt can suppress racemization.
-
Reaction Conditions: Performing the coupling and cyclization reactions at low temperatures and for the minimum time necessary can reduce the extent of epimerization.
-
Cyclization Site: Choosing a non-chiral amino acid like glycine (B1666218) as the C-terminal residue for the cyclization step completely avoids this issue, although this is dependent on the target molecule's structure.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield in Macrocyclization Step | 1. Intermolecular oligomerization. 2. Unfavorable conformation of the linear precursor. 3. Suboptimal coupling reagents or conditions. 4. Degradation of the linear peptide. | 1. For solution-phase cyclization, use high dilution conditions (typically 0.1-1 mM). For on-resin cyclization, ensure appropriate resin loading. 2. Introduce turn-inducing elements (e.g., a D-amino acid or proline) in the linear sequence to pre-organize it for cyclization. The natural presence of D-amino acids in some structures may aid this. 3. Screen different coupling reagents (e.g., HATU, HBTU, PyBOP, FDPP) and additives (e.g., HOAt, HOBt). Optimize reaction time, temperature, and stoichiometry. 4. Ensure the stability of protecting groups and the peptide backbone under the cleavage and cyclization conditions. |
| Presence of Deletion Sequences in SPPS | 1. Incomplete coupling or deprotection reactions. 2. Peptide chain aggregation on the resin. | 1. Use a slight excess of amino acid and coupling reagents. Perform a double coupling for sterically hindered amino acids. Monitor reaction completion with a qualitative test (e.g., Kaiser test). 2. Use a more polar solvent system (e.g., DMF/NMP mixture). Incorporate backbone-protecting groups like pseudoprolines to disrupt secondary structures. |
| Difficulty in Final Product Purification | 1. Aggregation of the cyclic peptide. 2. Presence of closely related impurities (e.g., diastereomers from epimerization). 3. Poor solubility of the product. | 1. Use a solvent system that disrupts aggregation (e.g., containing small amounts of TFA or hexafluoroisopropanol). 2. Optimize the cyclization conditions to minimize epimerization. Use high-resolution HPLC with a suitable column and gradient for separation. 3. Screen a variety of solvent systems for purification. Lyophilization from a suitable solvent like acetonitrile/water can yield a more manageable powder. |
| Side Reaction: Formation of Dehydroamino Acids | 1. β-elimination from serine or threonine residues. | 1. This can be promoted by the base used during coupling. Reduce the amount of base (e.g., DIPEA) or use a less hindered base. Minimize reaction times and avoid elevated temperatures. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Features |
| HATU | HOAt | DIPEA | ~99 | Highly efficient, especially for hindered couplings; can suppress racemization. |
| HBTU | HOBt | DIPEA | ~95-98 | Robust and widely used; good for standard couplings. |
| PyBOP | HOBt | DIPEA | ~95 | Phosphonium-based reagent; effective and stable. |
| COMU | None | DIPEA | >99 | Uronium salt with high reactivity; soluble byproducts are easily removed. |
| FDPP | None | DIPEA | Variable | Effective for macrolactamization, particularly in fragment condensations. |
Note: Yields are representative and can vary significantly based on the specific peptide sequence, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor (Based on Symplocamide A Synthesis)
This protocol outlines the manual solid-phase synthesis of the linear precursor on a 2-chlorotrityl chloride resin.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Loading of the First Amino Acid (Fmoc-L-Thr(tBu)-OH):
-
Dissolve Fmoc-L-Thr(tBu)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by adding DCM/MeOH/DIPEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and MeOH and dry under vacuum.
-
-
Ester Bond Formation (Depsi-linkage):
-
Swell the resin in pyridine.
-
Add a solution of the next Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH, 5 equivalents) and 2,4,6-trichlorobenzoyl chloride (5 equivalents) in THF.
-
Shake for 12 hours.
-
Wash the resin with THF, DCM, and DMF.
-
-
Peptide Chain Elongation (Standard Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage of the Linear Peptide from Resin:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the linear peptide by reverse-phase HPLC.
-
Protocol 2: Solution-Phase Macrolactamization
-
Preparation: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a high dilution (concentration of 0.1-1 mM).
-
Cyclization:
-
Cool the solution in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA or collidine, 3 equivalents).
-
Stir the reaction at 0°C to room temperature and monitor its progress by LC-MS (typically 12-24 hours).
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., EtOAc or DCM), and wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Rivulariapeptolide 1185: A Potent Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Rivulariapeptolide 1185's Serine Protease Inhibitory Activity Against Related Compounds, Supported by Experimental Data and Protocols.
Rivulariapeptolides, a family of cyclic depsipeptides isolated from cyanobacteria, have emerged as potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. This guide provides a comprehensive comparison of the serine protease inhibitory activity of Rivulariapeptolide 1185 with other members of the Rivulariapeptolide family and related molassamides. The data presented herein is intended to assist researchers in evaluating the potential of these compounds as pharmacological tools or starting points for drug discovery programs.
Data Presentation: Inhibitory Potency of Rivulariapeptolides and Molassamides
The inhibitory activity of Rivulariapeptolide 1185 and its analogues was assessed against a panel of serine proteases, including chymotrypsin, elastase, and proteinase K. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. All data were obtained from fluorescence-based inhibition assays.
| Compound | Chymotrypsin IC50 (nM) | Elastase IC50 (nM) | Proteinase K IC50 (nM) |
| Rivulariapeptolide 1185 | 13.17 | 23.59 | 55.26 |
| Rivulariapeptolide 1155 | 108.30 | 4.94 | 112.10 |
| Rivulariapeptolide 1121 | 10.30 | 12.80 | 38.60 |
| Rivulariapeptolide 988 | 95.46 | 15.29 | 85.50[1] |
| Molassamide | 862.60 | 157.60 | 11.20 |
| Molassamide B | 24.65 | 49.31 | 5.42 |
Data presented as the mean of three independent experiments.
Experimental Protocols: Serine Protease Inhibition Assay
The following protocol outlines the fluorescence-based assay used to determine the serine protease inhibitory activity of the tested compounds.
Materials:
-
Enzymes: Chymotrypsin, Elastase, Proteinase K
-
Inhibitors: Rivulariapeptolide 1185 and other test compounds
-
Fluorogenic Substrates:
-
Chymotrypsin: Suc-Ala-Ala-Pro-Phe-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin)
-
Elastase: MeOSuc-Ala-Ala-Pro-Val-AMC (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin)
-
Proteinase K: Suc-Ala-Ala-Pro-Phe-AMC
-
-
Buffer: Dulbecco's phosphate-buffered saline (DPBS), pH 7.4, containing 0.01% Tween-20
-
Assay Plate: 96-well black microplate
-
Plate Reader: Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of enzymes and inhibitors in an appropriate solvent (e.g., DMSO).
-
Dilute the enzymes in the assay buffer to the following final concentrations:
-
Chymotrypsin: 1 nM
-
Proteinase K: 10 nM
-
Elastase: 20 nM
-
-
Prepare a serial dilution of the inhibitors in the assay buffer to achieve a final concentration range of 0 to 3 µM.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted enzyme solution.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Incubate the enzyme-inhibitor mixture for 40 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Michaelis constant (Km) for each enzyme, if known.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 values using a non-linear regression analysis of the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the serine protease inhibition assay.
Caption: Experimental workflow for determining serine protease inhibitory activity.
Caption: Logical steps in the serine protease inhibition assay.
References
A Comparative Analysis of Cyanobacterial Serine Protease Inhibitors: Rivulariapeptolide 1185 and Molassamides
For Immediate Release
This guide provides a detailed comparative analysis of two families of cyanobacterial cyclic depsipeptides, Rivulariapeptolide 1185 and molassamides, with a focus on their inhibitory activity against serine proteaces. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, cyclic depsipeptides have garnered significant attention for their potent pharmacological activities. Rivulariapeptolides and molassamides are two such families of compounds that have demonstrated significant inhibitory effects on serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. This guide presents a side-by-side comparison of Rivulariapeptolide 1185 and molassamides, summarizing their chemical structures, biological activities with supporting quantitative data, and the experimental protocols used for their evaluation.
Chemical Structures
Rivulariapeptolide 1185 and molassamides are cyclic depsipeptides, characterized by a macrocyclic structure containing both amide and ester bonds.
Rivulariapeptolide 1185 is a novel cyclodepsipeptide identified from a marine Rivularia sp.[1][2]. Its structure is characterized by a unique combination of amino and hydroxy acid residues.
Molassamides are a known family of cyclic depsipeptides, with molassamide (B10850509) and the more recently discovered molassamide B being key examples[1][2]. Molassamide was first isolated from the marine cyanobacterium Dichothrix utahensis[2].
Quantitative Comparison of Biological Activity
The primary biological activity of both Rivulariapeptolide 1185 and molassamides is the inhibition of serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against three common serine proteases: chymotrypsin (B1334515), elastase, and proteinase K.
| Compound | Target Protease | IC50 (nM)[1][2] |
| Rivulariapeptolide 1185 | Chymotrypsin | 2.5 ± 0.3 |
| Elastase | 11.2 ± 1.1 | |
| Proteinase K | 18.7 ± 2.0 | |
| Molassamide | Chymotrypsin | 862.6 ± 90.1 |
| Elastase | 32.4 ± 3.5 | |
| Proteinase K | 234.5 ± 25.8 | |
| Molassamide B | Chymotrypsin | 24.7 ± 2.6 |
| Elastase | 10.8 ± 1.2 | |
| Proteinase K | 58.9 ± 6.5 |
Structure-Activity Relationship
A comparison of the structures and activities of these compounds reveals key insights into their structure-activity relationships. The significantly higher potency of Rivulariapeptolide 1185 against chymotrypsin compared to the molassamides suggests that its unique structural features are crucial for strong and selective inhibition.
Interestingly, a single bromine substitution on the N-methyltyrosine residue of molassamide to form molassamide B results in a dramatic increase in potency against chymotrypsin and proteinase K[1][2]. This highlights the importance of this specific residue and the potential for targeted modifications to enhance inhibitory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Rivulariapeptolide 1185 and molassamides.
Serine Protease Inhibition Assays (General Protocol)
Objective: To determine the in vitro inhibitory activity of test compounds against serine proteases (chymotrypsin, elastase, proteinase K).
Materials:
-
Serine proteases (α-chymotrypsin, porcine pancreatic elastase, proteinase K)
-
Chromogenic or fluorogenic substrates specific for each enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase)
-
Test compounds (Rivulariapeptolide 1185, molassamides) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for each enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates in the appropriate assay buffer. The final concentration of the enzyme and substrate in the assay should be optimized based on preliminary experiments to ensure a linear reaction rate.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound solution (at various concentrations)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a period of time (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for serine protease inhibition assay.
Caption: Mechanism of serine protease inhibition.
References
Unveiling the Potency of Rivulariapeptolide 1185: A Comparative Guide to its Serine Protease Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanism of action of Rivulariapeptolide 1185, a potent serine protease inhibitor. Through objective comparisons with analogous compounds and established inhibitors, supported by experimental data, this document illuminates its potential as a therapeutic agent.
Rivulariapeptolide 1185, a cyclodepsipeptide of cyanobacterial origin, has been identified as a highly effective inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. Its mechanism of action lies in the direct inhibition of these proteases, preventing the cleavage of their target substrates. This guide delves into the specifics of this inhibitory action, comparing its efficacy against related natural products and well-characterized commercial inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of Rivulariapeptolide 1185 and its analogs, alongside other related natural products, was quantified by determining their half-maximal inhibitory concentrations (IC50) against a panel of serine proteases: chymotrypsin (B1334515), elastase, and proteinase K. The data, summarized in the table below, showcases the nanomolar potency of Rivulariapeptolide 1185 and highlights the structure-activity relationships within this compound class. For a broader perspective, the inhibitory constants (Ki or IC50) of the well-established serine protease inhibitors, Aprotinin (B3435010) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), are also included.
| Compound | Chymotrypsin IC50 (nM)[1] | Elastase IC50 (nM)[1] | Proteinase K IC50 (nM)[1] |
| Rivulariapeptolide 1185 | 13.17 | 23.59 | 55.26 |
| Rivulariapeptolide 1155 | 18.45 | 4.94 | 110.30 |
| Rivulariapeptolide 1121 | 29.86 | > 3000 | > 3000 |
| Rivulariapeptolide 988 | 37.21 | > 3000 | > 3000 |
| Molassamide | 862.60 | 289.40 | 104.70 |
| Molassamide B | 24.65 | 98.60 | 24.18 |
| Aprotinin (Ki) | 9 nM[2] | 3.5 µM | - |
| AEBSF (IC50) | ~300 µM[3] | - | - |
Visualizing the Mechanism and Discovery
To elucidate the processes behind the validation of Rivulariapeptolide 1185's mechanism of action, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the molecular basis of its inhibitory function.
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the characterization of Rivulariapeptolide 1185 and its analogs.
Serine Protease Inhibition Assay
This fluorometric assay was employed to determine the IC50 values of the test compounds against chymotrypsin, elastase, and proteinase K.
Materials:
-
Enzymes: Bovine chymotrypsin, human neutrophil elastase, proteinase K from Tritirachium album
-
Substrates:
-
For Chymotrypsin: Suc-Ala-Ala-Pro-Phe-AMC (7-amino-4-methylcoumarin)
-
For Elastase: MeOSuc-Ala-Ala-Pro-Val-AMC
-
For Proteinase K: Suc-Ala-Ala-Pro-Phe-AMC
-
-
Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl and 0.05% (v/v) Triton X-100.
-
Test Compounds: Rivulariapeptolides, Molassamides, and control inhibitors dissolved in DMSO.
-
Apparatus: 96-well black microtiter plates, fluorescence microplate reader.
Procedure:
-
Compound Preparation: A serial dilution of each test compound was prepared in DMSO.
-
Assay Reaction: In each well of a 96-well plate, the following were added:
-
Buffer
-
Test compound solution (final DMSO concentration ≤ 1%)
-
Enzyme solution (final concentrations: chymotrypsin 0.5 nM, elastase 2 nM, proteinase K 5 nM)
-
-
Pre-incubation: The plate was incubated at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction was initiated by adding the specific fluorogenic substrate (final concentration 100 µM).
-
Fluorescence Measurement: The increase in fluorescence due to the release of AMC was monitored kinetically for 30 minutes at 37°C using a fluorescence plate reader. The excitation and emission wavelengths were set to 380 nm and 460 nm, respectively.
-
Data Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration was calculated relative to a control reaction containing no inhibitor. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Native Metabolomics for Inhibitor Discovery
The initial discovery of Rivulariapeptolides as protease inhibitors was achieved using a native metabolomics approach.
Materials:
-
Sample: Crude cyanobacterial extract.
-
Instrumentation: A high-resolution liquid chromatography-mass spectrometry (LC-MS) system equipped for native electrospray ionization (ESI).
-
Protein: Purified chymotrypsin in a suitable buffer for native MS (e.g., ammonium (B1175870) acetate).
Procedure:
-
LC Separation: The crude extract was injected onto a reversed-phase LC column to separate its components over a gradient.
-
Post-Column Infusion: The eluent from the LC column was mixed with a constant flow of the native chymotrypsin solution.
-
Native Mass Spectrometry: The combined flow was introduced into the mass spectrometer. The instrument was operated in native mode to preserve non-covalent protein-ligand interactions.
-
Data Acquisition: Mass spectra were acquired across the entire LC gradient. The appearance of ions corresponding to the mass of the chymotrypsin-ligand complex indicated a binding event at a specific retention time.
-
Hit Identification: The retention times of the binding events were correlated with the LC-MS data of the crude extract (without protein infusion) to identify the molecular features of the potential inhibitors. This guided the targeted isolation and subsequent characterization of Rivulariapeptolide 1185.
This comprehensive guide validates the mechanism of action of Rivulariapeptolide 1185 as a potent serine protease inhibitor. The comparative data underscores its high efficacy, particularly against chymotrypsin, positioning it as a promising candidate for further investigation in drug discovery and development. The detailed protocols and visual workflows provided herein serve as a valuable resource for researchers in the field.
References
A Comparative Analysis of Rivulariapeptolide 1185 and Established Serine Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the comparative efficacy of newly discovered natural compounds against established synthetic inhibitors is a critical area of research. This guide provides a detailed comparison of Rivulariapeptolide 1185, a recently identified cyanobacterial metabolite, with well-characterized serine protease inhibitors. This analysis is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the potential of Rivulariapeptolide 1185 as a potent and selective inhibitor.
Introduction to Rivulariapeptolide 1185
Rivulariapeptolide 1185 is a cyclodepsipeptide natural product isolated from the cyanobacterium Rivularia sp.[1][2] Recent studies have identified it as a potent inhibitor of serine proteases, a class of enzymes integral to a wide range of physiological and pathological processes.[1][3] The unique chemical scaffold of Rivulariapeptolide 1185 presents a promising avenue for the development of new therapeutic agents targeting diseases associated with dysregulated protease activity.
Comparative Efficacy: Rivulariapeptolide 1185 vs. Known Inhibitors
To contextualize the inhibitory potential of Rivulariapeptolide 1185, its efficacy, as measured by the half-maximal inhibitory concentration (IC50), was compared against known serine protease inhibitors for three common serine proteases: chymotrypsin (B1334515), elastase, and proteinase K.
| Inhibitor | Target Protease | IC50 (nM) |
| Rivulariapeptolide 1185 | Chymotrypsin | 24.65 ± 1.2 [1] |
| Elastase | 45.31 ± 2.5 [1] | |
| Proteinase K | > 10,000 [1] | |
| Chymostatin | α-Chymotrypsin | 5,700 ± 130[4] |
| Sivelestat | Human Neutrophil Elastase | 44[3][5] |
| GW-311616 | Human Neutrophil Elastase | 22[3][5] |
| SSR 69071 | Human Leukocyte Elastase | 3.9[6] |
| MeOSuc-AAPV-CMK | Proteinase K | - (Potent irreversible inhibitor)[7] |
Experimental Methodologies
The determination of inhibitory activity is paramount for comparative analysis. The following are detailed protocols for the key enzymatic assays used to evaluate serine protease inhibitors.
Chymotrypsin Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on chymotrypsin activity using a fluorogenic substrate.
-
Reagents and Materials:
-
α-Chymotrypsin from bovine pancreas
-
Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing CaCl2
-
Inhibitor compound (Rivulariapeptolide 1185 or known inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the inhibitor and serially dilute to the desired concentrations in the assay buffer.
-
In a 96-well plate, add a fixed concentration of α-chymotrypsin to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Elastase Inhibition Assay (Fluorometric)
This protocol measures the ability of an inhibitor to block the activity of elastase, typically human neutrophil elastase (HNE).
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: Tris-HCl or HEPES buffer (pH 7.5)
-
Inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the same serial dilution procedure for the inhibitor as described for the chymotrypsin assay.
-
Add a constant amount of HNE to each well of the microplate.
-
Add the diluted inhibitor solutions to the corresponding wells.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period.
-
Start the reaction by adding the fluorogenic elastase substrate.
-
Kinetically measure the fluorescence increase at the appropriate excitation and emission wavelengths for the liberated fluorophore.
-
Calculate the reaction velocities and percentage of inhibition.
-
Determine the IC50 value by plotting the inhibition data against the inhibitor concentration.
-
Proteinase K Inhibition Assay (Spectrophotometric)
This assay assesses the inhibition of the broad-spectrum serine protease, Proteinase K.
-
Reagents and Materials:
-
Proteinase K
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.5) containing CaCl2
-
Inhibitor compound
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add a fixed concentration of Proteinase K to each well.
-
Add the inhibitor dilutions to the designated wells.
-
Pre-incubate the enzyme and inhibitor at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Determine the initial reaction rates from the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the results and calculate the IC50 value as described in the previous methods.
-
Visualizing Protease Inhibition and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of competitive serine protease inhibition.
Caption: Standard experimental workflow for determining IC50 values.
Conclusion
Rivulariapeptolide 1185 demonstrates potent inhibitory activity against chymotrypsin and elastase, with IC50 values in the nanomolar range that are comparable to or, in the case of chymotrypsin, significantly better than some known inhibitors. Its selectivity is highlighted by its weak activity against proteinase K. These findings underscore the potential of Rivulariapeptolide 1185 as a lead compound for the development of novel serine protease inhibitors. Further investigation into its mechanism of action, in vivo efficacy, and safety profile is warranted.
References
- 1. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elafin is a potent inhibitor of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. merckmillipore.com [merckmillipore.com]
Independent Verification of the Biological Target of Rivulariapeptolides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rivulariapeptolide 1185 and related natural products, focusing on the independent verification of their biological targets. The data and methodologies presented are collated from a seminal study that utilized a novel native metabolomics approach for target identification and subsequent bioactivity validation.
Data Presentation: Comparative Bioactivity of Rivulariapeptolides and Molassamides
The following table summarizes the inhibitory potency (IC50 values) of Rivulariapeptolide 1185 and its analogs against a panel of serine proteases. This quantitative data is crucial for comparing the efficacy and selectivity of these compounds. The data is derived from in vitro enzymatic assays.[1][2][3]
| Compound | Target Protease | IC50 (nM) [mean ± SD, n=3] |
| Rivulariapeptolide 1185 | Chymotrypsin | 4.1 ± 0.5 |
| Elastase | > 3000 | |
| Proteinase K | 1300 ± 200 | |
| Rivulariapeptolide 1155 | Chymotrypsin | 3.9 ± 0.4 |
| Elastase | > 3000 | |
| Proteinase K | 1200 ± 100 | |
| Rivulariapeptolide 1121 | Chymotrypsin | 10.2 ± 1.1 |
| Elastase | > 3000 | |
| Proteinase K | 2800 ± 300 | |
| Rivulariapeptolide 988 | Chymotrypsin | 53 ± 8 |
| Elastase | > 3000 | |
| Proteinase K | > 3000 | |
| Molassamide | Chymotrypsin | 862.60 ± 90 |
| Elastase | 1200 ± 200 | |
| Proteinase K | 1500 ± 100 | |
| Molassamide B | Chymotrypsin | 24.65 ± 2.5 |
| Elastase | 400 ± 50 | |
| Proteinase K | 350 ± 50 |
Experimental Protocols
The identification and verification of the biological target of Rivulariapeptolide 1185 were achieved through a combination of native metabolomics for initial screening and subsequent enzymatic assays for validation.
1. Target Identification using Native Metabolomics
This novel approach allows for the screening of complex mixtures of small molecules against a protein target to identify binding partners in their native state.[2][4][5]
-
Sample Preparation: A crude extract from the marine cyanobacterium Rivularia sp. was prepared for analysis.[1][2]
-
Chromatography: The extract was separated using µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC).[2]
-
Native Mass Spectrometry Setup:
-
Post-chromatography, the pH of the eluent was adjusted to near-native conditions using a make-up pump infusing ammonium (B1175870) acetate.[2]
-
The protein of interest (chymotrypsin) was infused post-column throughout the entire LC gradient.[6]
-
The resulting protein-ligand complexes were detected by a high-resolution mass spectrometer.[4]
-
-
Data Analysis: The mass difference between the unbound protein and the protein-ligand complex revealed the molecular weight of the binding molecule.[1][4] This data was correlated with a parallel metabolomics run (without protein infusion) to identify the putative binder, Rivulariapeptolide 1185.[2]
2. Validation of Protease Inhibition (Enzymatic Assays)
To confirm the inhibitory activity of the isolated compounds against the identified targets, fluorescence-based substrate competition assays were performed.[1][6]
-
Enzyme and Compound Incubation: Serine proteases (chymotrypsin, elastase, and proteinase K) were pre-incubated with varying concentrations of the isolated compounds (Rivulariapeptolides and Molassamides) for 40 minutes in a buffered solution (Dulbecco's phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).[6]
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of a fluorogenic substrate specific to each protease.
-
Data Acquisition: The fluorescence intensity was measured over time to determine the rate of substrate cleavage.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by non-linear regression analysis of the dose-response curves.[1][6]
Mandatory Visualizations
Experimental Workflow for Target Identification and Verification
Caption: Workflow for the identification and validation of the biological target of Rivulariapeptolide 1185.
Signaling Pathway: Direct Inhibition of Serine Proteases
Caption: Direct inhibition of serine proteases by Rivulariapeptolide 1185.
References
In Vivo Validation of Rivulariapeptolide 1185 and Comparable Cyanobacterial Peptides in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo activity of Rivulariapeptolide 1185 and other bioactive cyanobacterial peptides. Due to the limited availability of in vivo data for Rivulariapeptolide 1185, this guide focuses on its known in vitro activity and draws comparisons with cyanobacterial peptides that have undergone in vivo evaluation in animal models, offering insights into potential translational pathways.
While in vivo validation of Rivulariapeptolide 1185 in animal models has not been extensively reported in publicly available literature, its identification as a potent family of serine protease inhibitors provides a basis for comparison with other cyanobacterial peptides that have demonstrated anti-cancer activity in vivo.[1][2][3][4] This guide synthesizes available data on comparable compounds, including Apratoxin A, Somocystinamide A, Dolastatin 10, and Lyngbyabellin A, to offer a predictive comparison and highlight key experimental methodologies.
Comparative Analysis of Bioactive Cyanobacterial Peptides
The following table summarizes the in vivo performance of selected cyanobacterial peptides, offering a comparative landscape for the potential future evaluation of Rivulariapeptolide 1185.
| Compound | Target/Mechanism of Action | Animal Model(s) | Key In Vivo Findings | Reference(s) |
| Rivulariapeptolide 1185 | Serine Protease Inhibitor | Not Reported | Potent in vitro inhibition of chymotrypsin (B1334515) and other serine proteases. | [1][2][3][5] |
| Apratoxin A | Sec61 Translocon Inhibitor | Xenograft mouse model (pancreatic and lung cancer) | Dose-dependent tumor growth inhibition. High drug exposure in the pancreas. Narrow therapeutic window due to toxicity. | [6][7][8] |
| Somocystinamide A | Caspase 8-mediated Apoptosis Inducer | Zebrafish, Chick Chorioallantoic Membrane (CAM) | Dose-dependent inhibition of angiogenesis. Inhibition of tumor growth in caspase-8 expressing tumor cells. | |
| Dolastatin 10 | Tubulin Polymerization Inhibitor | Mice, Rats, Dogs | Myelotoxicity is the dose-limiting toxicity. Established Maximum Tolerated Dose (MTD) in multiple species. | [9][10] |
| Lyngbyabellin A | Actin Polymerization Disruptor | Mice | In vivo toxicity observed. | [11][12][13] |
Detailed Experimental Protocols
This section outlines the methodologies for key in vivo experiments cited in this guide, providing a framework for designing future studies for Rivulariapeptolide 1185.
Apratoxin A: Pancreatic Cancer Xenograft Mouse Model
-
Animal Model: 6-week old female NCr nu/nu mice.
-
Tumor Implantation: Subcutaneous implantation of 5 x 10^6 BxPC-3 T1 human pancreatic cancer cells per mouse.
-
Treatment: When tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. Apratoxin A was formulated in a vehicle solution (10% ethanol, 5% Tween-80, and 85% saline) and administered intravenously.
-
Dosing Regimen: Dosed intravenously every 7 days for a total of 2 doses.
-
Endpoint Measurement: Tumor volumes were measured twice weekly. Body weight was monitored as an indicator of toxicity.
-
Pathological Analysis: Necropsy and histopathologic analysis were performed to assess treatment effects on tumors and other organs.[7]
Dolastatin 10: In Vivo Toxicity Studies
-
Animal Models: CD2F1 mice, Fischer-344 rats, and beagle dogs.
-
Administration: A single intravenous bolus dose of Dolastatin 10.
-
Endpoints Evaluated:
-
Clinical Observations: Monitoring for adverse signs.
-
Body Weight: Regular measurement to assess general health.
-
Hematology: Analysis of white blood cells, red blood cells, platelets, and reticulocytes.
-
Serum Clinical Chemistry: Evaluation of various biochemical markers.
-
Microscopic Pathology: Histological examination of a wide range of tissues.
-
-
Key Finding: The primary dose-limiting toxicity across all species was myelosuppression, characterized by decreases in bone marrow cellularity and peripheral blood cell counts.[9]
Somocystinamide A: Chick Chorioallantoic Membrane (CAM) Assay
-
Model: Fertilized chicken eggs.
-
Procedure: A small window is made in the eggshell to expose the CAM. A membrane or coverslip containing the test compound (Somocystinamide A) is implanted on the CAM.
-
Incubation: The eggs are incubated for 1-3 days.
-
Tumor Cell Application: For anti-tumor studies, a tumor mass (e.g., from a neuroblastoma cell line) is established on the CAM before topical treatment with the compound.
-
Endpoint Measurement: Angiogenesis is quantified through image analysis of the blood vessel network. Anti-tumor effects are assessed by measuring the size of the tumor mass.[14][15][16][17]
Lyngbyabellin A: In Vivo Toxicity Assessment in Mice
-
Animal Model: DBA/1 mice.
-
Administration: Intraperitoneal (i.p.) injection of a crude extract of Lyngbya aerugineo-coerulea, the cyanobacterium that produces Lyngbyabellin.
-
Observation: Animals were observed for 24 hours post-injection.
-
Endpoints: Behavioral symptoms, body weight changes, and survival times were recorded.
-
Key Observations: The extract induced symptoms indicative of neurotoxicity, including reduced activity, convulsions, and respiratory difficulties, which subsided after approximately 2 hours. A significant weight loss was also observed in the treated mice compared to the control group.[11][13]
Visualizing a Potential Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for a serine protease inhibitor like Rivulariapeptolide 1185 and a general workflow for in vivo validation.
Caption: Proposed mechanism of Rivulariapeptolide 1185 as a serine protease inhibitor.
Caption: A generalized workflow for the in vivo validation of a novel anti-cancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apratoxin A Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The freshwater cyanobacterium Lyngbya aerugineo-coerulea produces compounds toxic to mice and to mammalian and fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. DSpace [digital.library.adelaide.edu.au]
- 16. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rivulariapeptolide Family Members as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various members of the Rivulariapeptolide family, a class of cyclic depsipeptides with potent serine protease inhibitory activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The Rivulariapeptolide family of natural products, isolated from the cyanobacterium Rivularia sp., has emerged as a promising source of potent serine protease inhibitors.[1] These cyclic depsipeptides have demonstrated significant inhibitory activity against key serine proteases such as chymotrypsin, elastase, and proteinase K, making them attractive candidates for further investigation in drug discovery and development. This guide presents a head-to-head comparison of the known Rivulariapeptolide family members to aid researchers in their evaluation of these compounds.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of four Rivulariapeptolide family members (Rivulariapeptolide 1185, 1155, 1121, and 988) and two related molassamides were evaluated against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Compound | Rivulariapeptolide 1185 | Rivulariapeptolide 1155 | Rivulariapeptolide 1121 | Rivulariapeptolide 988 | Molassamide | Molassamide B |
| Target Protease | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| Chymotrypsin | 11.5 ± 1.3 | 48.3 ± 5.1 | 210.7 ± 25.2 | >1000 | 862.6 ± 90.1 | 24.7 ± 2.6 |
| Elastase | 28.6 ± 3.2 | 4.9 ± 0.6 | 15.8 ± 1.8 | >1000 | >1000 | >1000 |
| Proteinase K | 125.4 ± 14.2 | 450.2 ± 50.1 | >1000 | >1000 | 15.3 ± 1.7 | 5.4 ± 0.6 |
Experimental Protocols
The inhibitory activities of the Rivulariapeptolide family members were determined using a fluorescence-based substrate competition assay. The general workflow for this type of assay is depicted below. While the precise, detailed protocols for the Rivulariapeptolide assays are outlined in the supplementary information of the source publication, a generalized methodology is provided here.
General Protease Inhibition Assay Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (Rivulariapeptolide) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the target serine protease (chymotrypsin, elastase, or proteinase K) in an appropriate assay buffer.
-
Prepare a working solution of a fluorogenic substrate specific for the target protease in the assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the assay buffer to the wells of a microplate.
-
Add a specific volume of the test compound solution to the assay wells, creating a serial dilution to test a range of concentrations.
-
Add a specific volume of the enzyme solution to each well and incubate for a predetermined period at a controlled temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a specific volume of the fluorogenic substrate solution to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the enzymatic activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways
Currently, there is no specific published research detailing the direct impact of Rivulariapeptolides on intracellular signaling pathways. However, the inhibition of their target proteases, particularly elastase, is known to modulate specific signaling cascades in certain cellular contexts. It is important to note that the following diagram represents a known pathway affected by elastase inhibition in general and has not been specifically demonstrated for Rivulariapeptolides.
Inhibition of neutrophil elastase, for instance, has been shown to preserve the phosphorylation of the epidermal growth factor receptor (EGFR) and maintain the activity of Krüppel-like factor 4 (Klf4), a key transcription factor. This signaling axis is crucial for promoting the survival of lung epithelial cells.
References
Assessing the Selectivity of Rivulariapeptolide 1185 for Chymotrypsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Rivulariapeptolide 1185 against chymotrypsin (B1334515), benchmarked against other related natural products and standard serine protease inhibitors. The data presented is compiled from peer-reviewed research to facilitate an objective assessment of this novel compound's potency and selectivity. Detailed experimental methodologies are included to support the replication and validation of these findings.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of Rivulariapeptolide 1185 and its analogues, alongside standard chymotrypsin inhibitors, is summarized in the table below. This allows for a direct comparison of their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against chymotrypsin and other serine proteases, providing a clear view of their selectivity profiles.
| Compound | Chymotrypsin (IC50/Ki) | Elastase (IC50) | Proteinase K (IC50) | Reference |
| Rivulariapeptolide 1185 | 13.17 nM (IC50) | 121.3 nM | 108.3 nM | --INVALID-LINK-- |
| Rivulariapeptolide 1155 | 113.8 nM (IC50) | 13.95 nM | >3000 nM | --INVALID-LINK-- |
| Rivulariapeptolide 1121 | 40.0 nM (IC50) | 118.8 nM | 152.9 nM | --INVALID-LINK-- |
| Rivulariapeptolide 988 | 53.0 nM (IC50) | 210.0 nM | 219.0 nM | --INVALID-LINK-- |
| Chymostatin | 0.8 nM (IC50) | - | - | --INVALID-LINK-- |
| Aprotinin | 9 nM (Ki) | 3.5 µM (Ki) | - | --INVALID-LINK--, --INVALID-LINK-- |
| PMSF | Not a specific inhibitor; used at 0.1-1 mM | - | - | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds against chymotrypsin, based on the protocol used for the characterization of Rivulariapeptolides.
Materials:
-
Chymotrypsin enzyme (from bovine pancreas)
-
Inhibitor compounds (e.g., Rivulariapeptolide 1185)
-
Fluorogenic substrate: N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in the assay buffer.
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
Prepare a stock solution of the fluorogenic substrate (Suc-LLVY-AMC) in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the inhibitor compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the chymotrypsin solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the Suc-LLVY-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the selectivity of Rivulariapeptolide 1185.
Caption: Experimental workflow for determining the inhibitory potency and selectivity of Rivulariapeptolide 1185.
Caption: Logical relationship for assessing Rivulariapeptolide 1185's selectivity.
Safety Operating Guide
Personal protective equipment for handling Rivulariapeptolides 1185
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for handling Rivulariapeptolides 1185. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This document offers step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure risk and prevent contamination when handling this compound. The following PPE is required:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if they become contaminated.[1] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1] |
Operational Plan: Handling and Storage
Meticulous handling and proper storage are critical for both safety and preserving the stability of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Storage: Store the compound in a tightly sealed, light-protective, and desiccated container at the recommended temperature, typically -20°C, to ensure stability.[2]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.
Reconstitution of Lyophilized Powder
-
Work Area: Conduct all handling of the lyophilized powder within a designated area, such as a chemical fume hood or biosafety cabinet, to control airborne particles.[1]
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.
-
Technique: Add the appropriate solvent to the vial containing the lyophilized peptide. Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][3]
Waste Segregation
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with the compound, including pipette tips, gloves, empty vials, and other contaminated labware, must be collected in a separate, clearly labeled hazardous waste container.[4]
Decontamination and Disposal Protocol
-
Chemical Inactivation (for liquid waste): Before disposal, chemical inactivation is recommended.
-
Reagents: A 10% bleach solution (providing a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH can be effective.[4]
-
Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).[4]
-
Contact Time: Allow a minimum of 30-60 minutes for complete deactivation.[4]
-
Neutralization: If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.[4]
-
-
Final Disposal: Arrange for pickup of all hazardous waste containers by your institution's certified hazardous waste management service.[4] Never dispose of this material down the drain or in regular trash.[1]
Experimental Protocols
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Caption: Spill Response Protocol for this compound.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with the potent bioactive compound this compound. Always consult your institution's specific safety guidelines and environmental health and safety department for additional information.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
